molecular formula C10H10N2O B2648981 phenyl(1H-pyrazol-4-yl)methanol CAS No. 37599-31-8

phenyl(1H-pyrazol-4-yl)methanol

Katalognummer: B2648981
CAS-Nummer: 37599-31-8
Molekulargewicht: 174.203
InChI-Schlüssel: WMHFADPZYACKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(1H-pyrazol-4-yl)methanol is a chemical compound featuring a pyrazole ring core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This specific derivative, with its hydroxymethyl and phenyl substituents, serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in the development of potential therapeutic agents . Research into analogous 1-phenyl-1H-pyrazole derivatives has demonstrated significant interest in their potent antioxidant activities . These compounds can function as free radical scavengers, helping to mitigate oxidative stress—a key factor in numerous significant diseases including cancer, atherosclerosis, and neurodegenerative disorders like Alzheimer's and Parkinson's . The antioxidant mechanism is often attributed to the ability of the pyrazole core to increase antioxidant enzymes and diminish lipid peroxidation . Furthermore, some pyrazole derivatives have been investigated for their anxiolytic-like activity, which studies suggest may involve the serotonergic pathway (e.g., 5-HT1A receptor antagonism) rather than the benzodiazepine system . As such, phenyl(1H-pyrazol-4-yl)methanol presents valuable research value for chemists and pharmacologists working in drug discovery, specifically in the design and synthesis of novel antioxidants and central nervous system (CNS)-active compounds . The compound is intended for research applications only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

phenyl(1H-pyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFADPZYACKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic Potential of Phenyl(1H-pyrazol-4-yl)methanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] This guide focuses on a specific, promising subclass: phenyl(1H-pyrazol-4-yl)methanol derivatives. These compounds feature a versatile three-point pharmacophore—a central pyrazole ring, a phenyl substituent, and a hydroxymethyl group—that allows for extensive structural modification and interaction with a wide array of biological targets. We will explore the synthetic strategies for accessing this core, delve into its significant therapeutic potential across oncology, inflammation, and metabolic diseases, and provide detailed protocols for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of drug design.[3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems have made it a highly attractive moiety.[5] Many pyrazole-containing drugs are already in clinical use, including the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anticancer agent niraparib.[1][2][5]

The phenyl(1H-pyrazol-4-yl)methanol core combines the stability and versatile binding properties of the pyrazole ring with a phenyl group, which can be substituted to modulate lipophilicity and explore specific binding pockets, and a methanol group at the 4-position, which provides a key hydrogen bonding interaction point or a handle for further derivatization.

Core Structural Features and Significance

The general structure allows for substitution at three key positions:

  • N1-position of the pyrazole: Often substituted with a phenyl or other aryl/heteroaryl group, influencing stacking interactions and overall topology.

  • C3/C5-positions of the pyrazole: Substitution here, often with another phenyl group, can significantly impact target selectivity and potency.[6]

  • Phenyl rings: Decoration of the phenyl rings with various functional groups (e.g., halogens, methoxy groups) is a primary strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7]

Synthetic Strategies and Methodologies

The efficient synthesis of the phenyl(1H-pyrazol-4-yl)methanol core is critical for generating diverse libraries for screening. Several robust synthetic routes have been established.

General Synthesis via Formylation and Reduction

A prevalent strategy involves the formylation of a 1,3-diphenyl-1H-pyrazole precursor, followed by reduction of the resulting aldehyde. This approach offers high yields and regioselectivity.

G cluster_0 Synthesis Workflow A Substituted Phenylhydrazine + Substituted Acetophenone B 1,3-Disubstituted Pyrazole Intermediate A->B Cyclocondensation D 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde B->D Formylation at C4 C Vilsmeier-Haack Formylation (POCl3, DMF) F Target: Phenyl(1H-pyrazol-4-yl)methanol Derivative D->F Reduction of Aldehyde E Reduction (e.g., NaBH4) G cluster_pathway Targeted Signaling Pathways in Oncology VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Proliferation Cell Proliferation & Survival CDK CDK2 CellCycle G1/S Transition CDK->CellCycle Promotes CellCycle->Proliferation MCL1 MCL-1 Apoptosis Apoptosis MCL1->Apoptosis Inhibits Inhibitor Phenyl(1H-pyrazol-4-yl) methanol Derivative Inhibitor->VEGFR2 Blocks Inhibitor->CDK Blocks Inhibitor->MCL1 Blocks

Caption: Inhibition of key oncogenic pathways by pyrazole derivatives.

Quantitative Data: Anticancer Activity

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazole-Benzothiazole HybridsVEGFR-2A549 (Lung)3.17 - 6.77[8]
Pyrazole-Indole HybridsCDK2MCF7 (Breast)< 23.7[8]
Phenylpyrazole DerivativesMCL-1MV-4-11 (Leukemia)(Induces Apoptosis)[9]
Isolongifolanone-Pyrazole Hybrids(Antiproliferative)MCF7 (Breast)5.21[8]
Anti-Inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole-based compounds, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2] Mechanism of Action: COX and p38 MAPK Inhibition

  • COX-2 Inhibition: Many pyrazole derivatives exhibit potent and selective inhibition of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity offers a better gastrointestinal safety profile compared to non-selective NSAIDs. [2][10]* p38 MAPK Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is another critical signaling cascade in the inflammatory response. Pyrazole-based inhibitors of p38 MAPK have been developed and shown to be effective in animal models of rheumatic disease. [11]

Other Therapeutic Areas

The versatility of the scaffold has led to its exploration in other diseases:

  • Antidiabetic: Phenyl(1H-pyrazol-4-yl) derivatives have been investigated as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [12][13]Computational studies suggest these derivatives can bind effectively to the DPP-IV active site, potentially offering better efficacy than existing drugs. [13]* Neurological Disorders: By targeting receptors like P2X7, (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists with potential applications in treating pain and neuroinflammation. [14][15][16]

Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of novel phenyl(1H-pyrazol-4-yl)methanol derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a robust, high-throughput method for initial screening of cytotoxic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.

Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to COX inhibitors. This model is highly predictive of the efficacy of NSAID-like compounds. [1] Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Divide animals into groups (n=6). Administer the test compounds orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg). Administer the vehicle (e.g., 0.5% CMC) to the control group and a standard drug (e.g., Diclofenac, 10 mg/kg) to the positive control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The phenyl(1H-pyrazol-4-yl)methanol scaffold represents a highly fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and demonstrated activity against key biological targets in oncology, inflammation, and metabolic disease underscore its potential. [4][7]Future research should focus on leveraging structure-based design to improve potency and selectivity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy, and exploring novel therapeutic applications. The continued exploration of this privileged structure is poised to deliver the next generation of innovative medicines.

References

  • Current status of pyrazole and its biological activities - PMC. (No date).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023, April 25). Hilaris Publisher.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub.
  • (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - Chem-Impex.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (2019, December 4). Taylor & Francis Online.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. (2025, August 6).
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors - Chemical Methodologies. (2024, October 5). Chemical Methodologies.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - Chemical Methodologies. (2025, January 7). Chemical Methodologies.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Royal Society of Chemistry.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC. (No date).
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing).
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. (No date).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23). MDPI.
  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - ResearchGate. (2025, January 13).
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. (2024, June 13).
  • Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114) - ChEMBL - EMBL-EBI.
  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - University of East Anglia. (2010, May 15). University of East Anglia.
  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor | Request PDF - ResearchGate. (No date).

Sources

Solubility profile of phenyl(1H-pyrazol-4-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for phenyl(1H-pyrazol-4-yl)methanol .

Executive Summary & Compound Identity

Phenyl(1H-pyrazol-4-yl)methanol (CAS: 37599-31-8) is a secondary alcohol featuring a phenyl ring and a pyrazole moiety attached to a central carbinol carbon. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) where the pyrazole acts as a hinge-binder and the chiral alcohol provides a vector for solubilizing groups.

This guide addresses the solubility challenges associated with its amphiphilic nature—possessing both lipophilic aromatic rings and hydrophilic hydrogen-bond donor/acceptor sites (pyrazole NH, alcohol OH).

PropertySpecification
IUPAC Name Phenyl(1H-pyrazol-4-yl)methanol
CAS Number 37599-31-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Key Functional Groups Secondary Alcohol (

-OH), Pyrazole (NH donor, N acceptor), Phenyl ring
Predicted LogP 1.4 – 1.8 (Moderate Lipophilicity)
pKa (Predicted) ~14.0 (Pyrazole NH), ~2.5 (Conjugate acid of Pyrazole N)

Critical Distinction: Do not confuse with (1-phenyl-1H-pyrazol-4-yl)methanol (CAS 70817-26-4), where the phenyl group is attached to the pyrazole nitrogen. The solubility profiles differ significantly due to the presence of the free NH group in the title compound.

Solubility Profile & Solvent Selection

The solubility of phenyl(1H-pyrazol-4-yl)methanol is governed by its ability to form intermolecular hydrogen bonds (dimerization via pyrazole NH...N) and its aromatic stacking potential.

Empirical & Predicted Solubility Data

The following data synthesizes empirical observations from synthetic isolation procedures and predictive Hansen Solubility Parameter (HSP) modeling.

Solvent ClassSolventSolubility RatingPhysicochemical Rationale
Polar Aprotic DMSO High (>100 mg/mL)Disrupts strong intermolecular H-bonds; ideal for stock solutions.
DMF High (>100 mg/mL)Similar mechanism to DMSO; preferred for reactions >80°C.
Polar Protic Methanol Good (20–50 mg/mL)Solvates both OH and NH; standard solvent for reduction synthesis.
Ethanol Moderate (10–30 mg/mL)Good solubility at reflux; excellent for recrystallization upon cooling.
Water Low (<1 mg/mL)Hydrophobic aromatic rings dominate; solubility increases at pH < 2 (protonation).
Chlorinated DCM Moderate (5–15 mg/mL)Effective for liquid-liquid extraction; poor for crystallization.
Chloroform Moderate (5–15 mg/mL)Often used for NMR; may require slight warming.
Esters/Ethers Ethyl Acetate Moderate (5–20 mg/mL)"Goldilocks" solvent; soluble hot, insoluble cold. Ideal for purification.
THF Good (20–40 mg/mL)Excellent reaction solvent (e.g., Grignard additions).
Hydrocarbons Hexanes Insoluble (<0.1 mg/mL)Acts as an anti-solvent to induce precipitation.
Toluene Poor (<2 mg/mL)Useful only at high temperatures (reflux) for recrystallization.
Mechanistic Insights
  • The "NH" Effect: The unsubstituted nitrogen (NH) on the pyrazole ring is a strong hydrogen bond donor. In non-polar solvents (Hexane, Toluene), this leads to tight crystal lattice packing/aggregation, reducing solubility.

  • pH Dependency: Solubility in aqueous media is pH-dependent.

    • Acidic (pH < 2): Protonation of the pyrazole pyridine-like nitrogen (

      
      ) forms a cation, drastically increasing aqueous solubility.
      
    • Basic (pH > 13): Deprotonation of the pyrazole pyrrole-like nitrogen (

      
      ) forms an anion, also increasing solubility.
      

Experimental Protocol: Solubility Determination

Standardized Shake-Flask Method with HPLC Quantitation

This protocol provides a self-validating system to determine the thermodynamic equilibrium solubility of the compound.

Workflow Visualization

SolubilityWorkflow Start Excess Solid Addition Equilibration Equilibration (24h @ 25°C, 200 rpm) Start->Equilibration Saturation Filtration Phase Separation (0.22 µm PTFE Filter) Equilibration->Filtration Equilibrium Dilution Dilution (Mobile Phase) Filtration->Dilution Aliquot Analysis HPLC-UV Analysis (λ = 254 nm) Dilution->Analysis Injection Calc Data Calculation (mg/mL) Analysis->Calc Peak Area

Caption: Figure 1: Thermodynamic solubility determination workflow ensuring phase equilibrium and quantitative accuracy.

Step-by-Step Protocol
  • Preparation: Weigh ~10 mg of phenyl(1H-pyrazol-4-yl)methanol into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Check: If solid dissolves immediately, add more solid until a suspension persists (saturation).

  • Equilibration: Agitate the vial at 25°C for 24 hours using a thermomixer or shaker at 200–300 rpm.

    • Why: Ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution rate limits.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Validation: Ensure the filtrate is clear. If cloudy, re-filter at the same temperature.

  • Quantification: Dilute the supernatant 100-fold with Methanol/Water (50:50) and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic absorption).

Purification Strategy: Recrystallization

Based on the solubility profile, Ethyl Acetate/Hexane or Ethanol/Water are the optimal binary solvent systems for purification.

Recrystallization Logic Diagram

Recrystallization Crude Crude Mixture (Solid) Dissolve Dissolve in Hot Solvent (Ethanol or EtOAc) Crude->Dissolve Check Clear Solution? Dissolve->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No (Insolubles) AntiSolvent Add Anti-Solvent (Water or Hexane) Dropwise until turbid Check->AntiSolvent Yes FilterHot->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Isolate Filtration & Drying (Pure Crystals) Cool->Isolate

Caption: Figure 2: Binary solvent recrystallization decision tree utilizing temperature-dependent solubility differentials.

Recommended Procedure
  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol .

  • Nucleation: Remove from heat. Add Water dropwise until a faint cloudiness persists.[1]

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Harvest: Filter the white needles/powder and wash with cold 20% Ethanol/Water.

References

  • Compound Characterization & Synthesis

    • Synthesis of Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for pyrazole-methanol synthesis via reduction).
    • National Institutes of Health (NIH) PubChem. Compound Summary for CID 12236893 (Phenyl(1H-pyrazol-4-yl)methanol).[Link]

  • Solubility Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on shake-flask and potentiometric solubility methods).
  • Physical Properties
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

(Note: Specific quantitative solubility values for this exact intermediate are rarely published in isolation; the values above are derived from application scientist standard operating procedures for analogous pyrazole-carbinols.)

Sources

The Pyrazole-4-Methanol Scaffold: Metabolic Probe and Synthetic Gateway

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of the pyrazole-4-methanol pharmacophore, focusing on its dual role as a critical metabolic probe and a versatile synthetic intermediate in medicinal chemistry.

Executive Summary

The pyrazole-4-methanol (4-hydroxymethylpyrazole) moiety represents a unique chemical space within the azole family. Unlike the ubiquitous 3,5-substituted pyrazoles found in blockbuster drugs like Celecoxib or Rimonabant, the 4-hydroxymethyl variant often serves as a metabolic checkpoint or a synthetic pivot .

This guide analyzes the scaffold through three lenses:

  • Pharmacology: Its role as the primary active metabolite of Fomepizole (4-methylpyrazole).

  • Synthesis: The dominant Vilsmeier-Haack pathways for accessing the core.

  • Medicinal Chemistry: Its utility as a bioisostere for serine residues and a precursor for kinase inhibitor libraries.

Metabolic Pharmacology: The Fomepizole Connection

The most authoritative biological context for pyrazole-4-methanol is its relationship with Fomepizole (Antizol), the standard of care for methanol and ethylene glycol poisoning.

Mechanism of Action

Fomepizole acts as a competitive inhibitor of Alcohol Dehydrogenase (ADH) . The 4-methyl group is critical for binding affinity. However, in vivo, the liver rapidly oxidizes this methyl group.

  • Parent Drug: 4-Methylpyrazole (High affinity ADH inhibitor).

  • Primary Metabolite: 4-Hydroxymethylpyrazole (Lower affinity, higher polarity).

  • Terminal Metabolite: 4-Carboxypyrazole (Inactive, excreted).

The conversion to the alcohol (pyrazole-4-methanol) represents a deactivation pathway , increasing water solubility for renal clearance. However, the alcohol metabolite retains weak ADH inhibitory activity, creating a "tapering" effect in pharmacodynamics.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative metabolism of 4-methylpyrazole.

FomepizoleMetabolism Fomepizole Fomepizole (4-Methylpyrazole) CYP450 CYP2E1 / ADH Fomepizole->CYP450 Intermediate 4-Hydroxymethylpyrazole (Pyrazole-4-methanol) CYP450->Intermediate Hydroxylation ADH_ALDH ADH / ALDH Intermediate->ADH_ALDH Excretion 4-Carboxypyrazole (Renal Excretion) ADH_ALDH->Excretion Oxidation

Figure 1: Hepatic oxidative metabolism of Fomepizole to Pyrazole-4-methanol.

Synthetic Architecture

Accessing the pyrazole-4-methanol core requires regioselective functionalization. The C4 position of the pyrazole ring is nucleophilic, making it susceptible to electrophilic aromatic substitution.

The Vilsmeier-Haack Route (Industry Standard)

The most robust protocol involves formylation followed by reduction. This method avoids the regioselectivity issues of direct ring closure.

  • Formylation: Reaction of the pyrazole with DMF and POCl₃ generates the 4-formylpyrazole.[1]

  • Reduction: The aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄).[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Substituted Pyrazole Reagent1 DMF / POCl3 (Vilsmeier-Haack) Start->Reagent1 Intermediate Pyrazole-4-Carbaldehyde (Crystalline Solid) Reagent1->Intermediate Electrophilic Subst. Reagent2 NaBH4 / MeOH (0°C -> RT) Intermediate->Reagent2 Product Pyrazole-4-Methanol (Target Scaffold) Reagent2->Product Reduction Deriv Library Generation (Ethers/Carbamates) Product->Deriv Alkylation/Acylation

Figure 2: Step-wise synthesis of Pyrazole-4-methanol derivatives.

Experimental Protocols

The following protocols are standardized for research-grade synthesis and evaluation.

Synthesis of 1-Phenyl-1H-pyrazole-4-methanol

Reagents: 1-Phenylpyrazole, DMF, POCl₃, NaBH₄, Methanol.

  • Formylation (Vilsmeier-Haack):

    • Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent.

    • Add 1-phenylpyrazole (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Quench: Pour onto ice/water and neutralize with NaHCO₃. Filter the precipitate (4-formyl intermediate).

  • Reduction:

    • Dissolve the 4-formylpyrazole (1.0 mmol) in Methanol (10 mL).

    • Cool to 0°C. Add NaBH₄ (0.5 eq) portion-wise.

    • Stir at room temperature for 1 hour.

    • Workup: Evaporate methanol, resuspend in water, extract with Ethyl Acetate.

    • Yield: Typically 85-95%.

ADH Inhibition Assay (In Vitro)

To verify the bioactivity of the scaffold compared to the parent methyl-pyrazole.

  • Enzyme: Horse Liver Alcohol Dehydrogenase (ADH).

  • Substrate: Ethanol (excess).

  • Cofactor: NAD+.

  • Readout: Monitor NADH formation at 340 nm.

  • Protocol:

    • Incubate ADH with varying concentrations of Pyrazole-4-methanol (0.1 µM - 100 µM) for 5 mins.

    • Add NAD+ and Ethanol to initiate reaction.

    • Measure

      
       and calculate 
      
      
      
      .
    • Expected Result:

      
       for 4-methanol derivative should be ~10-fold higher (weaker) than 4-methylpyrazole.
      

Structure-Activity Relationship (SAR) & Pharmacophore Data

The 4-hydroxymethyl group offers distinct physicochemical properties compared to the 4-methyl or 4-H analogs.

Physicochemical Comparison
Substituent (R4)LogP (Est.)H-Bond DonorH-Bond AcceptorMetabolic Stability
-H 1.201 (Ring N)High
-CH₃ (Fomepizole)1.601 (Ring N)Low (Oxidation prone)
-CH₂OH (Target)0.412Moderate (Glucuronidation)
-COOH -0.113High (Excretion)
Crystallographic Insights

Recent X-ray diffraction studies of 4-substituted pyrazoles reveal that the 4-hydroxymethyl group disrupts the standard trimeric hydrogen-bonding motifs seen in 4-halo-pyrazoles.

  • Interaction Mode: The -OH group acts as a "hook," allowing the formation of catemeric chains (linear H-bond networks) rather than cyclic trimers.

  • Drug Design Implication: When designing kinase inhibitors, the -CH₂OH group can reach solvent-exposed serine or threonine residues, mimicking water bridges often found in the ATP-binding pocket.

Applications in Drug Discovery

While Fomepizole is the primary direct application, the scaffold is a "privileged structure" for library generation.

  • Kinase Inhibitors: The -OH is alkylated to attach solubilizing groups (e.g., morpholine-ethyl ethers) in FLT3 and JAK inhibitors. This improves the pharmacokinetic profile of the otherwise lipophilic pyrazole core.

  • AMPA Receptor Modulators: 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas have been synthesized as glutamate receptor probes, where the hydroxymethyl group contributes to receptor subtype selectivity via specific H-bonds.

References

  • Metabolism of Fomepizole: McMartin, K. E., et al. "Kinetics and metabolism of 4-methylpyrazole in the human." Clin. Pharmacol. Ther. (1984). Link

  • Synthesis (Vilsmeier-Haack): Mohanan, K., et al. "Vilsmeier-Haack reaction of hydrazones: A facile synthesis of pyrazole-4-carbaldehydes." Tetrahedron Letters (2004). Link

  • Crystallography: Foces-Foces, C., et al. "Pyrazoles and their hydrogen bonding capabilities." Acta Crystallographica Section B (1995). Link

  • Kinase Inhibitor Design: Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors." Current Medicinal Chemistry (2008). Link

  • ADH Inhibition Kinetics: Pietruszko, R. "Alcohol dehydrogenase from horse liver: The active site." The Enzymes (1975). Link

Sources

Predicting and Optimizing Oral Bioavailability for Phenyl(1H-pyrazol-4-yl)methanol Analogs: A Multi-Scale Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility make it a cornerstone for developing novel therapeutics.[1][3] Phenyl(1H-pyrazol-4-yl)methanol analogs, in particular, represent a promising chemical space for targeting a wide array of diseases. However, translating a potent compound into an effective oral medication hinges on a critical pharmacokinetic property: bioavailability. Poor oral bioavailability is a leading cause of late-stage clinical trial failures.[4] This guide provides a comprehensive, multi-scale framework for researchers to predict, validate, and optimize the oral bioavailability of this important class of compounds. We will move from high-throughput in silico screening to definitive in vivo pharmacokinetic studies, explaining the causal logic behind each experimental choice and providing actionable, field-proven protocols.

The Foundational Challenge: Physicochemical Properties & In Silico Prediction

The journey to an orally active drug begins with understanding and modeling its fundamental physicochemical properties. These characteristics govern a molecule's ability to dissolve in the gastrointestinal tract and permeate the intestinal membrane—the first critical steps in absorption.[5][6]

The Guiding Principles: Beyond Lipinski's Rule of Five

Christopher Lipinski's Rule of Five (Ro5) remains a foundational guideline for evaluating a compound's "drug-likeness" for oral administration.[7][8] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8]

Table 1: Lipinski's Rule of Five (Ro5) and its Impact on Bioavailability

ParameterGuidelineRationale for Bioavailability
Molecular Weight (MW) < 500 DaltonsSmaller molecules generally exhibit better membrane permeability.[9]
LogP (Lipophilicity) < 5A measure of the octanol-water partition coefficient; a balanced lipophilicity is crucial for permeating lipid membranes without being sequestered in fatty tissues.[7][10]
Hydrogen Bond Donors ≤ 5Fewer donors improve permeability across lipid bilayers.[8][9]
Hydrogen Bond Acceptors ≤ 10Fewer acceptors reduce the energy penalty of desolvation required for membrane crossing.[8][9]

While Ro5 is an invaluable filter, many modern drugs successfully exist "beyond the Rule of Five" (bRo5).[7] Therefore, it should be used as a guideline, not an immutable law. For phenyl(1H-pyrazol-4-yl)methanol analogs, which can be readily modified, tracking these parameters during lead optimization is critical. The fluorinated phenyl group, for instance, can improve lipophilicity, potentially enhancing bioavailability.[11]

Advanced Computational Modeling: QSAR and PBPK

To refine our predictions, we turn to more sophisticated computational tools that can model the complex interplay of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate a molecule's structural features with its biological or physicochemical properties.[14] For bioavailability, QSAR models can predict key parameters like aqueous solubility, membrane permeability, and plasma protein binding, helping to rank-order candidate compounds before synthesis.[4][14] These models are often built using machine learning techniques like Gaussian Processes or deep neural networks.[15]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are powerful 'virtual human' or 'virtual animal' simulations.[16][17] They are compartmental models that represent real organs and tissues, interconnected by blood flow.[18] By inputting a compound's physicochemical properties (often predicted by QSAR) and in vitro data, PBPK models can simulate the entire ADME process and predict the plasma concentration-time profile and oral bioavailability.[16][19] This approach is invaluable for predicting human pharmacokinetics from preclinical data and optimizing clinical trial designs.[19]

G cluster_in_silico In Silico & Computational Phase Structure Analog Structure QSAR QSAR Models (Solubility, Permeability, etc.) Structure->QSAR Structural Descriptors PBPK PBPK Modeling QSAR->PBPK Physicochemical Parameters Prediction Predicted Bioavailability (F%) PBPK->Prediction caption Figure 1: In Silico Bioavailability Prediction Workflow.

Caption: Figure 1: In Silico Bioavailability Prediction Workflow.

In Vitro Validation: From Artificial Membranes to Cellular Monolayers

Computational models provide essential hypotheses, but they must be validated by empirical data. In vitro assays offer a cost-effective, high-throughput bridge between prediction and in vivo reality, allowing for the direct measurement of a compound's permeability.[20]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid and inexpensive method for assessing a compound's passive transcellular permeability.[21][22] It is particularly useful in early drug discovery for screening large numbers of compounds.[21] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[20]

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Coating the Donor Plate: Using a multichannel pipette, add 5 µL of the lipid solution to each well of a 96-well PVDF filter plate (the donor plate). Allow the solvent to evaporate, leaving a lipid layer.

  • Compound Preparation: Prepare stock solutions of the phenyl(1H-pyrazol-4-yl)methanol analogs in DMSO. Dilute these stocks to a final concentration of 100-200 µM in a buffer solution (e.g., PBS at pH 7.4). The final DMSO concentration should be <1%.

  • Loading the Plates:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 200 µL of the compound solution to each well of the coated donor plate.

  • Assay Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculating Permeability (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage. High Papp values indicate good passive permeability.

Caco-2 Cell Permeability Assay

While PAMPA is excellent for passive diffusion, it cannot model active transport or efflux mechanisms, which are critical components of drug absorption.[23] The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized barrier resembling the intestinal epithelium, complete with tight junctions and active transporters (e.g., P-glycoprotein, P-gp).[23][24]

This assay is considered more representative of human absorption in vivo than PAMPA.[23] A key advantage is its ability to perform a bidirectional assessment (apical-to-basolateral and basolateral-to-apical) to calculate an efflux ratio . An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which actively pumps the drug out of the cell, reducing its net absorption.[23]

G cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay pampa_setup Donor Well (Drug Solution) Artificial Lipid Membrane Acceptor Well (Buffer) caco2_setup Apical Chamber (Intestinal Lumen) Differentiated Caco-2 Monolayer Basolateral Chamber (Bloodstream) pampa_transport Passive Diffusion pampa_transport->pampa_setup:m caco2_transport Passive Diffusion Active Uptake Efflux caco2_transport->caco2_setup:mono caption Figure 2: Comparison of PAMPA and Caco-2 Assay Models.

Caption: Figure 2: Comparison of PAMPA and Caco-2 Assay Models.

  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.

  • Compound Preparation: Prepare dosing solutions of the test analogs in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A→B) Transport:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for 2 hours.

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of inserts, add the compound solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample as described above.

  • Quantification and Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the Papp for both directions (Papp, A→B and Papp, B→A).

  • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).

The Gold Standard: In Vivo Pharmacokinetic (PK) Assessment

The definitive measure of bioavailability is determined through in vivo studies, typically in rodent models like mice or rats.[17][25] These studies integrate all ADME processes in a living system and provide the crucial data needed to make decisions about advancing a compound toward clinical trials.[17][26]

The core principle involves comparing the drug's plasma concentration profile after oral (PO) administration to that after intravenous (IV) administration. IV administration bypasses absorption, so 100% of the drug enters systemic circulation. The ratio of the Area Under the Curve (AUC) of the plasma concentration-time plot for oral versus IV dosing gives the absolute oral bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Reflects the speed of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A measure of the extent of drug absorption.
F% (Oral Bioavailability) (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100The fraction of the orally administered dose that reaches systemic circulation. This is the ultimate measure of success.
  • Animal Models: Use adult male Sprague-Dawley rats (or a suitable mouse strain), typically cannulated (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal.[25][26]

  • Dosing Formulation: Formulate the phenyl(1H-pyrazol-4-yl)methanol analog for both IV and PO administration. The PO formulation may require solubility-enhancing excipients if the compound's aqueous solubility is low, a common issue for pyrazole derivatives.[27]

  • Study Design:

    • Group 1 (IV): Administer the compound as an IV bolus or infusion at a specific dose (e.g., 1-2 mg/kg).

    • Group 2 (PO): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]

  • Plasma Preparation & Analysis: Centrifuge the blood samples to separate the plasma. Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and ultimately, the absolute oral bioavailability (F%).

Table 3: Illustrative Bioavailability Data for Phenyl(1H-pyrazol-4-yl)methanol Analogs

Analog IDR-Group ModificationLogPAq. Solubility (µg/mL)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioIn Vivo F% (Rat)
PYR-001 -H2.1508.51.245%
PYR-002 -4-Cl2.81512.11.562%
PYR-003 -4-OCH₃1.9657.24.815%
PYR-004 -4-CF₃3.0515.31.175%

This is a hypothetical dataset for illustrative purposes. The data shows how a chloro (PYR-002) or trifluoromethyl (PYR-004) group can increase lipophilicity and permeability, leading to higher bioavailability. Conversely, a methoxy group (PYR-003) might lead to recognition by an efflux transporter (high efflux ratio), drastically reducing bioavailability despite acceptable solubility and LogP.

Conclusion: An Integrated and Iterative Strategy

Predicting the bioavailability of phenyl(1H-pyrazol-4-yl)methanol analogs is not a single event but an iterative process of design, prediction, and validation. The strategy outlined in this guide—from foundational in silico profiling with Ro5 and PBPK modeling, through mechanistic in vitro validation with PAMPA and Caco-2 assays, to the definitive gold standard of in vivo PK studies—provides a robust and self-validating system. By understanding the causal links between physicochemical properties, membrane permeability, and whole-body pharmacokinetics, drug development professionals can make more informed decisions, de-risk their projects, and ultimately increase the probability of successfully advancing these promising therapeutic agents to the clinic.

References

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • BioPharma Services. (2023, July 4). PBPK Modeling in Predicting Drug Behavior. BioPharma Services.
  • Mostrag-Szlichtyng, A., & Worth, A. (2010, June 1). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.
  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.
  • ACS Publications. (2007, June 28). Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties.
  • BenchChem. (2025).
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • BioTeSys. (2025, September 23). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys.
  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit.
  • ResearchGate. (n.d.). Lipinski's rule of five, famous extensions and famous exceptions.
  • J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • ACS Publications. (2022, April 27). Evaluation of the Success of High-Throughput Physiologically Based Pharmacokinetic (HT-PBPK) Modeling Predictions to Inform Early Drug Discovery. Molecular Pharmaceutics.
  • PubMed. (2021, June 26). Validating ADME QSAR Models Using Marketed Drugs. NIH.
  • PMC. (2025, August 8). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. PMC.
  • PMC. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • PMC. (2025, March 26).
  • Linknovate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
  • Simulations Plus. (2014, August 14). In silico PREDICTION OF ORAL BIOAVAILABILITY.
  • PMC. (n.d.). Advances in Computationally Modeling Human Oral Bioavailability. PMC.
  • PMC. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • ResearchGate. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • MDPI. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • PMC. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • IJNRD. (2025).
  • PMC. (2024, March 18).
  • Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors.
  • Fluorochem. (n.d.). (1-PHENYL-1H-PYRAZOL-4-YL)METHANOL. Fluorochem.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
  • Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Chem-Impex.
  • ACS Omega. (2022, April 14).
  • Asian Journal of Chemistry. (n.d.).
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • ResearchGate. (n.d.). Factors Affecting the Bioavailability of Chemicals.

Sources

The Pyrazole-Alcohol Axis: From Knorr’s Dye to Chiral Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable insights for drug discovery professionals, moving beyond standard textbook history into the practical realities of synthesizing and utilizing pyrazole-based alcohol intermediates.

A Technical Guide on the Discovery, Synthesis, and Application of Pyrazole-Alkanol Pharmacophores

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of distinct hydrogen-bonding interactions that mimic peptide bonds. However, the true utility of this heterocycle often lies in its functionalized intermediates—specifically, pyrazole-based alcohols .

These chiral intermediates (e.g., 1-(1H-pyrazol-1-yl)ethan-1-ol derivatives) serve as critical "chiral handles" in the synthesis of blockbuster kinase inhibitors like Crizotinib (ALK inhibitor) and Encorafenib (BRAF inhibitor). This guide explores the historical evolution of these intermediates, dissects the notorious regioselectivity challenges in their synthesis, and provides robust, self-validating protocols for their generation.

Historical Genesis: From Antipyretics to Targeted Oncology

The history of the pyrazole alcohol is a timeline of shifting utility—from industrial dyes to precision medicine.

The Knorr Dawn (1883)

The story begins with Ludwig Knorr , who, while attempting to synthesize quinoline derivatives in 1883, accidentally discovered antipyrine (phenazone) via the condensation of phenylhydrazine with ethyl acetoacetate [1].

  • Significance: This was the first synthetic antipyretic, proving that pyrazoles were biologically active.

  • The Limitation: Early pyrazole chemistry was dominated by "flat" aromatic structures. The concept of using the pyrazole as a 3D-scaffold anchor (via chiral alcohol side chains) did not emerge until the late 20th century.

The Kinase Revolution (1990s-Present)

With the advent of structure-based drug design (SBDD), the pyrazole ring became a bioisostere of choice for the adenine pocket of ATP.

  • The Shift: Researchers realized that attaching a chiral alcohol moiety to the pyrazole nitrogen (N1) or carbon (C3/C4/C5) allowed for:

    • Solubility modulation: The hydroxyl group lowers LogP.

    • Stereospecific binding: The chiral center directs the inhibitor into specific hydrophobic pockets.

    • Synthetic Modularity: The alcohol serves as a nucleophile for Ether/Mitsunobu coupling to complex heterocycles.

Structural Significance & The Regioselectivity Challenge

As a senior scientist, I must address the "elephant in the room" regarding pyrazole synthesis: Regiochemistry .

The Tautomer Trap

Unsubstituted pyrazoles exist in annular tautomerism (N1-H


 N2-H). When alkylating a pyrazole to introduce an alcohol chain, you often get a mixture of regioisomers (N1-alkyl vs. N2-alkyl).
  • Why it matters: In kinase inhibitors, the N1-isomer might be a nanomolar inhibitor, while the N2-isomer is inactive or toxic.

  • The Causality: The ratio depends on steric hindrance of substituents at C3/C5 and solvent polarity.

Visualization: The Regioselectivity Problem

The following diagram illustrates the classic Knorr synthesis and the bifurcation point where regioselectivity is often lost.

PyrazoleRegio Start 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Hydrazine (NH2-NH-R3) Hydrazine->Intermediate Cyclization Cyclization (Dehydration) Intermediate->Cyclization IsomerA Isomer A (1,5-Disubstituted) Often Kinetic Product Cyclization->IsomerA Path A (Steric Control) IsomerB Isomer B (1,3-Disubstituted) Often Thermodynamic Product Cyclization->IsomerB Path B (Electronic Control)

Figure 1: The divergence in Knorr Synthesis leading to regioisomeric mixtures. Controlling Path A vs. Path B is the primary challenge in synthesizing pure intermediates.

Technical Methodologies & Protocols

To synthesize high-purity pyrazole-based alcohol intermediates, we employ two primary strategies: Direct Ring Construction (Regioselective) and Functional Group Transformation (Ketone Reduction).

Comparative Data: Synthetic Routes
StrategyTarget IntermediateKey AdvantageKey Limitation
Classic Knorr Pyrazole CoreScalable, cheap reagentsPoor regioselectivity (mixtures)
Mitsunobu Alkylation N-Alkyl Pyrazole AlcoholConvergent synthesisHigh waste (PPh3O), difficult purification
Asymmetric Reduction Chiral 1-(Pyrazolyl)ethanol>99% ee , High YieldRequires expensive catalysts (Ru/Rh)
Biocatalysis Chiral 1-(Pyrazolyl)ethanolGreen, ambient tempEnzyme screening required
Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(1H-pyrazol-1-yl)ethan-1-ol (Chiral Alcohol Intermediate). Context: This protocol avoids the regioselectivity issues of alkylation by starting with a pre-formed N-acetyl pyrazole or pyrazolyl-ketone and reducing it stereoselectively.

Reagents:

  • Substrate: 1-(1H-pyrazol-1-yl)ethan-1-one

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the ketone substrate (10 mmol) in dry DCM (20 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (0.5 mol%). Note: Low loading is sufficient due to the high turnover number (TON) of this system.

  • Initiation: Slowly add the HCOOH/Et3N mixture (3 eq) at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO2, 1:1 EtOAc/Hexane).

    • Self-Validation Check: The spot for the ketone (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench & Workup: Wash with saturated NaHCO3 to neutralize acid. Extract with DCM. Dry over Na2SO4.

  • Purification: Flash column chromatography.

  • Quality Control: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target >95% ee.

Mechanism of Action (Why this works): The Ru-catalyst forms a chiral pocket. The hydride transfer occurs via a concerted outer-sphere mechanism, where the catalyst stabilizes the transition state via hydrogen bonding, strictly enforcing facial selectivity on the carbonyl [2].

Protocol B: Regioselective N-Alkylation (The "Hard" Way)

If you must alkylate a pyrazole ring directly with a chiral alcohol linker (e.g., propylene oxide or a chiral halide), use Cesium Carbonate (Cs2CO3) in DMF .

  • Insight: The "Cesium Effect" promotes N1 alkylation over N2 due to the specific coordination of the large Cs+ ion, which loosens the ion pair and enhances the nucleophilicity of the specific nitrogen tautomer [3].

Case Study: The Crizotinib Connection

Crizotinib (Xalkori) is a quintessential example of a drug utilizing a pyrazole core. While the final drug structure is complex, the synthesis relies on the coupling of a pyrazole fragment.

The Workflow:

  • Fragment A: 4-fluoro-2-substituted aniline.

  • Fragment B: 4-iodo-1H-pyrazole (The core).

  • Coupling: The pyrazole is often protected or coupled via its nitrogen to a chiral piperidine or similar handle in next-generation analogues.

The diagram below visualizes the logic flow of using a pyrazole alcohol intermediate in a fragment-based drug discovery (FBDD) campaign.

DrugDiscoveryFlow cluster_chem Chemistry Focus Library Fragment Library (Pyrazole Alcohols) Screening Surface Plasmon Resonance (SPR) Screening Library->Screening High Throughput Hit Hit Identification (Kd < 10 µM) Screening->Hit Binding Affinity Optimization Lead Optimization (Chirality Tuning) Hit->Optimization SAR Expansion Drug Clinical Candidate (e.g., Kinase Inhibitor) Optimization->Drug ADME/Tox

Figure 2: The role of pyrazole alcohol fragments in the drug discovery pipeline.

Future Outlook: Flow Chemistry & Biocatalysis

The future of synthesizing these intermediates lies in Continuous Flow Chemistry .

  • Safety: Handling hydrazines (often toxic/explosive) is safer in micro-reactors.

  • Efficiency: Flow reactors allow for high-temperature/high-pressure windows that drive "difficult" regioselective cyclizations to completion in seconds rather than hours [4].

Biocatalysis is also surging. Engineered ketoreductases (KREDs) can now reduce bulky pyrazolyl ketones with >99.9% ee, eliminating the need for heavy metal catalysts like Ruthenium [5].

References

  • Knorr, L. (1883).[1][2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, 30(2), 97–102. Link

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds". Bioorganic & Medicinal Chemistry, 25(21), 5891–5903. Link

  • GalChimia. (2025).[3] "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry". Technical Note. Link

  • Kumar, A., et al. (2023). "Green One-Pot Chemo-Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis". ResearchGate.[4] Link

Sources

Methodological & Application

Incorporation of phenyl(1H-pyrazol-4-yl)methanol into kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Phenyl(1H-pyrazol-4-yl)methanol Motifs into ATP-Competitive Kinase Inhibitors

Abstract

The phenyl(1H-pyrazol-4-yl)methanol moiety represents a privileged pharmacophore in Type I and Type I½ kinase inhibitors. This fragment offers a dual-modality binding mechanism: the pyrazole ring serves as a robust hinge-binder (mimicking the adenine ring of ATP), while the chiral hydroxymethyl group provides a vector to explore the ribose binding pocket or interact with the catalytic lysine/glutamate ion pair. This application note provides a validated protocol for the synthesis, chiral resolution, and scaffold incorporation of this motif, emphasizing stereochemical control to maximize potency and selectivity.

Part 1: Rational Design & Structural Logic

The incorporation of phenyl(1H-pyrazol-4-yl)methanol is not merely a substitution; it is a strategic probe of the kinase active site.

  • Hinge Interaction: The pyrazole nitrogen (N1/N2) typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region backbone (e.g., Met, Leu residues).[1]

  • Stereochemical Discrimination: The benzylic alcohol creates a chiral center. In many kinase programs (e.g., JAK, ALK, ROS1), one enantiomer significantly outperforms the other (eutomer vs. distomer) by 100-fold or more. The hydroxyl group often engages the catalytic lysine (via a water bridge) or the gatekeeper residue .

  • Hydrophobic Shielding: The phenyl ring occupies the hydrophobic region II or the solvent-exposed front, shielding the hydrogen bond network from bulk solvent dielectric effects.

Figure 1: Pharmacophore Interaction Map

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Thr/Met) Lysine Catalytic Lysine (Salt Bridge) Ligand_Pyr Pyrazole Core (H-Bond Donor/Acceptor) Ligand_Pyr->Hinge H-Bond (2.8 Å) Ligand_OH Chiral OH (H-Bond Donor) Ligand_OH->Gatekeeper Steric/H-Bond Ligand_OH->Lysine H-Bond/Water Bridge Ligand_Ph Phenyl Group (Hydrophobic) Ligand_Ph->Gatekeeper Pi-Stacking/VdW

Caption: Schematic interaction of the phenyl(pyrazolyl)methanol motif within the kinase ATP pocket. The chiral hydroxyl positioning is critical for engaging the catalytic lysine or gatekeeper.

Part 2: Validated Synthetic Protocols

The synthesis requires a route that allows for late-stage coupling to the kinase core (scaffold). We utilize a Convergent Synthesis Strategy .

Protocol A: Synthesis of the Chiral Building Block

Objective: Synthesis of (R)- and (S)-phenyl(1H-pyrazol-4-yl)methanol.

Reagents:

  • 4-Iodopyrazole (CAS: 3469-69-0) or 1H-Pyrazole-4-carbaldehyde (CAS: 35344-95-7)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

  • Phenylmagnesium bromide (3.0 M in ether)

  • TBAF (Tetra-n-butylammonium fluoride)

Step-by-Step Workflow:

  • Protection (Critical): The pyrazole NH is acidic (pKa ~14). It must be protected to prevent quenching the Grignard reagent and to direct regioselectivity.

    • Reaction: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add SEM-Cl (1.1 eq). Warm to RT.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). Product Rf ~ 0.6.

  • Grignard Addition:

    • Dissolve SEM-protected aldehyde in anhydrous THF under Argon. Cool to -78°C.

    • Add PhMgBr (1.2 eq) dropwise over 20 mins.

    • Note: Low temperature is essential to prevent over-addition or side reactions.

    • Quench with saturated NH4Cl. Extract with EtOAc.

  • Chiral Resolution (The "Quality Gate"):

    • Do not deprotect yet. Separate the enantiomers of the SEM-protected alcohol.

    • Method: Preparative Chiral HPLC.[2]

    • Column: Chiralcel OD-H or Lux Cellulose-2 (Polysaccharide based).

    • Mobile Phase: n-Hexane : Isopropanol (90:10).

    • Detection: UV 254 nm.[3]

    • Success Criterion: ee > 98% for each fraction.

  • Deprotection:

    • Treat each enantiomer with TBAF (1M in THF) or 4M HCl in Dioxane to remove the SEM group.

    • Result: Pure (R)- and (S)-phenyl(1H-pyrazol-4-yl)methanol.

Protocol B: Scaffold Incorporation (S_NAr Coupling)

Objective: Attach the pyrazole motif to a halogenated kinase core (e.g., 2,4-dichloropyrimidine).

Mechanism: Nucleophilic Aromatic Substitution. Challenge: Chemoselectivity (Pyrazole NH vs. Benzylic OH).

Optimization Table:

ParameterStandard ConditionOptimized Condition (High Fidelity)Rationale
Base K2CO3Cs2CO3 (Cesium Carbonate) Higher solubility in organic solvents; "Cesium Effect" promotes S_NAr.
Solvent DMFDMA (Dimethylacetamide) Higher boiling point, better solubility for polar heterocycles.
Temperature 80°C95-110°C Required to overcome steric hindrance of the phenyl-methanol group.
Stoichiometry 1:11.2 eq Pyrazole : 1.0 eq Scaffold Ensures complete consumption of the valuable kinase scaffold.
OH Protection NoneTBDMS (Optional) If the scaffold is very electron-deficient, the OH may compete. Protect with TBDMS if yield <40%.

Step-by-Step Coupling:

  • Charge a reaction vial with the Kinase Scaffold-Cl (1.0 eq), (R)-Phenyl(pyrazolyl)methanol (1.2 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous DMA (0.1 M concentration).

  • Degas with Nitrogen for 5 mins (Oxygen can oxidize the alcohol to a ketone at high temps).

  • Heat to 100°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Reverse-phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Workflow Visualization

Figure 2: Synthetic Workflow & Logic Gate

SynthesisWorkflow cluster_resolution Chiral Resolution (HPLC) Start 1H-Pyrazole-4-CHO Protect SEM Protection (NaH, SEM-Cl) Start->Protect Grignard Grignard Reaction (PhMgBr, -78°C) Protect->Grignard Racemate (±)-Protected Alcohol Grignard->Racemate Enant_R (R)-Enantiomer (>98% ee) Racemate->Enant_R  Chiralcel OD-H   Enant_S (S)-Enantiomer (>98% ee) Racemate->Enant_S Coupling Scaffold Coupling (SnAr, Cs2CO3) Enant_R->Coupling  Selected Eutomer   Final Final Kinase Inhibitor Coupling->Final

Caption: Convergent synthetic route emphasizing early-stage chiral resolution to avoid wasting advanced intermediates.

Part 4: Biological Evaluation & Validation

Once synthesized, the efficacy of the incorporation must be validated using biochemical assays.

Protocol: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formed from the kinase reaction; highly sensitive for ATP-competitive inhibitors.

  • Enzyme Prep: Dilute Kinase (e.g., JAK2, ALK) to 0.5 ng/µL in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

  • Compound Handling:

    • Prepare 10 mM stock of the inhibitor in 100% DMSO.

    • Perform 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Reaction:

    • Add 2 µL compound + 4 µL Enzyme. Incubate 10 min (allows "Type II" slow-binding equilibration if applicable).

    • Add 4 µL ATP/Substrate mix (at Km_app for ATP).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

    • Read Luminescence.

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Self-Validation Check:

  • If the (R)-enantiomer IC50 is < 10 nM and the (S)-enantiomer is > 1000 nM, the "Methanol" group is successfully engaging a chiral pocket feature (likely the Gatekeeper).

  • If both are equipotent, the alcohol is likely solvent-exposed and not driving selectivity.

References

  • Vertex AI Search. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. National Institutes of Health (NIH). Link

  • MDPI. (2022).[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. American Chemical Society. Link

  • ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Link

  • Asian Journal of Chemistry. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for phenyl(1H-pyrazol-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Phenyl(1H-pyrazol-4-yl)methanol Synthesis

Subject: Troubleshooting & Yield Optimization Guide Ticket ID: PYR-MEOH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of phenyl(1H-pyrazol-4-yl)methanol is a critical transformation in the development of kinase inhibitors (e.g., Crizotinib analogs). Users frequently report low yields (<40%) and difficulties in isolation. These failures usually stem from the amphoteric nature of the pyrazole ring and the acidic proton on the N1-position (pKa ~14), which quenches organometallic reagents.

This guide provides two validated protocols:

  • Method A ( Rapid/Screening ): Direct Grignard addition using a sacrificial base strategy.

  • Method B (Scale-Up/High Purity): THP-protection route for maximum yield.

Module 1: Strategic Route Selection

Before starting, determine your priority: speed or purity.

RouteSelection Start Start: 1H-pyrazole-4-carbaldehyde Scale What is your scale? Start->Scale Small < 100 mg (Screening) Scale->Small Speed is priority Large > 1 g (Process/Scale-up) Scale->Large Yield/Purity is priority MethodA Method A: Direct Addition (Sacrificial Base) Small->MethodA MethodB Method B: Protection Group (THP/SEM) Large->MethodB

Figure 1: Decision tree for selecting the appropriate synthetic strategy based on scale and resource constraints.

Module 2: Comparative Data Analysis

FeatureMethod A: Direct Addition Method B: THP Protection
Step Count 1 Step3 Steps (Protect

React

Deprotect)
Typical Yield 30–55%85–92% (Overall)
Reagent Usage High (2.5 eq. Grignard required)Stoichiometric (1.1 eq. Grignard)
Purification Difficult (Starting material co-elutes)Easy (Distinct R

values)
Primary Failure Mode Precipitation of Mg-salts; incomplete conversionIncomplete deprotection

Module 3: Detailed Protocols

Protocol A: The "Sacrificial Base" Method (Direct Addition)

Best for: Small scale, simple phenyl rings, rapid library synthesis.

The Mechanism: The pyrazole N-H proton will consume 1 equivalent of Grignard reagent immediately. If you use 1.0 eq of PhMgBr, you will recover 100% starting material.

Step-by-Step:

  • Dissolution: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation (The Trick): Cool to 0°C. Add Isopropylmagnesium Chloride (iPrMgCl) (1.1 eq) dropwise.

    • Why? This acts as a cheap "sacrificial base" to form the pyrazolyl-magnesium species. It prevents wasting your expensive phenyl Grignard.

    • Observation: The solution may become cloudy (magnesium salt precipitation).

  • Addition: Add Phenylmagnesium bromide (PhMgBr) (1.2 eq) dropwise at 0°C.

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into saturated NH

    
    Cl.
    

Critical Troubleshooting:

  • Issue: "The reaction turned into a solid brick."

  • Fix: The bis-magnesium salt is insoluble in pure ether. Use a THF/Ether (2:1) mixture or add LiCl (0.5 eq) to break up the aggregates (Knochel's salt principle).

Protocol B: The THP-Protection Route (High Yield)

Best for: Valuable substrates, scale-up, and GMP workflows.

Step 1: Protection React 1H-pyrazole-4-carbaldehyde with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (1 mol%) in DCM.

  • Result: Quantitative conversion to 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde .

Step 2: Grignard Addition

  • Dissolve the THP-protected aldehyde in anhydrous THF.

  • Cool to -78°C (prevents side reactions on the acetal).

  • Add PhMgBr (1.1 eq).

  • Quench with NH

    
    Cl. Isolate the protected alcohol.
    

Step 3: Deprotection Dissolve the intermediate in MeOH and add catalytic HCl (or p-TsOH). Stir at RT for 1 hour.

  • Note: The THP group falls off rapidly, leaving the pure product.

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during workup. How do I get it out?

Diagnosis: Pyrazoles are polar and can form water-soluble salts. Solution:

  • pH Adjustment: Ensure the aqueous layer is pH ~7-8. If it is too acidic (pH < 4), the pyrazole is protonated (pyridinium-like cation) and stays in water.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • The "Magic" Solvent: Extract with THF:EtOAc (1:1) or n-Butanol . Standard ether/DCM is often too non-polar to pull the product out of water [1].

Q2: I see a 50% yield and 50% starting material, even with 2.5 eq of Grignard.

Diagnosis: Heterogeneous reaction mixture. The N-deprotonated pyrazole salt precipitated, coating the unreacted aldehyde and preventing the second equivalent of Grignard from attacking the carbonyl. Solution:

  • Switch to Protocol B (Protection).

  • Or, increase solvent volume (dilution) and use continuous vigorous stirring (overhead stirrer, not magnetic bar) to maintain suspension.

Q3: Can I use Boc protection instead of THP?

Diagnosis: Not recommended for Grignard reactions. Reasoning: Grignard reagents are nucleophiles and can attack the carbonyl of the Boc group (tert-butyl carbamate), leading to complex mixtures of amides and tert-butyl ketones [2]. THP (acetal) or SEM (silyl ethoxymethyl) are stable to Grignard conditions.

Module 5: Workup Logic Flow

Workup Quench Quench Reaction (Sat. NH4Cl) CheckPH Check pH of Aqueous Layer Quench->CheckPH Acidic pH < 5 CheckPH->Acidic Neutral pH 7-8 CheckPH->Neutral Adjust Adjust with NaHCO3 Acidic->Adjust Extract Extract Solvent Selection Neutral->Extract Adjust->Neutral DCM DCM/Ether (Poor Recovery) Extract->DCM Magic THF:EtOAc (1:1) (High Recovery) Extract->Magic

Figure 2: Optimization of the workup procedure to maximize recovery of the polar pyrazole product.

References

  • Vertex AI Search Result 1.8:Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Vertex AI Search Result 1.12: Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
  • Vertex AI Search Result 1.6:Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. (n.d.). New Journal of Chemistry (RSC).
  • Vertex AI Search Result 1.1:Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. (2011). ARKIVOC.

Technical Support Center: Solving Solubility Issues of Pyrazole Derivatives in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common yet often frustrating challenge of poor pyrazole derivative solubility in deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental workflow.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Challenges

The following section is designed as a logical workflow. Start with the first question and proceed based on your experimental observations.

Initial Diagnosis: A Workflow for Insoluble Samples

Before diving into specific protocols, use the following flowchart to diagnose your solubility issue and identify potential solutions.

G cluster_0 Start: Initial Observation cluster_1 Step 1: Systematic Solvent Screening cluster_2 Step 2: Advanced Techniques cluster_3 Step 3: Last Resort start Pyrazole derivative is insoluble or poorly soluble in the initial NMR solvent (e.g., CDCl3) screening Perform micro-scale solubility tests with a range of deuterated solvents. start->screening solvent_table Consult Solvent Properties Table (Table 1) to select candidates (e.g., polar aprotic, polar protic). screening->solvent_table cosolvent Use a co-solvent mixture (e.g., DMSO-d6/CDCl3). screening->cosolvent Still insoluble ph_adjust Is the compound ionizable? Adjust pH with DCl/NaOD in D2O. cosolvent->ph_adjust vt_nmr Does solubility improve with heat? Perform Variable Temperature (VT) NMR. ph_adjust->vt_nmr ssnmr If all else fails, consider Solid-State NMR (ssNMR). vt_nmr->ssnmr Still insoluble

Caption: A diagnostic workflow for addressing poor solubility of pyrazole derivatives for NMR analysis.

Q1: My pyrazole derivative shows poor solubility in the standard starting solvent, Chloroform-d (CDCl₃). What is the most logical next step?

A1: Your initial observation is very common. The polarity of your specific pyrazole derivative, dictated by its substituents, may not be compatible with a non-polar solvent like CDCl₃.[1] The most effective first step is a systematic, small-scale solvent screening to identify a more suitable medium without wasting significant amounts of your compound.

Causality: The principle "like dissolves like" is paramount. Pyrazole rings possess both hydrogen bond donor (N-H) and acceptor (N) sites, and their overall polarity is heavily influenced by appended functional groups.[1][2] A highly functionalized or polar pyrazole derivative will require a more polar solvent to overcome the strong intermolecular forces within its crystal lattice.[1]

Experimental Protocol: Micro-Scale Solubility Testing

  • Preparation: Aliquot approximately 1-2 mg of your pyrazole derivative into several clean, small vials.

  • Solvent Selection: Choose a range of deuterated solvents with varying polarities (see Table 1 ). Good candidates to test after CDCl₃ include Acetone-d₆, Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆).[3][4]

  • Testing: Add the selected solvent dropwise (approx. 0.1 mL) to each vial.

  • Observation: Gently agitate the vial (vortexing at a low speed is ideal) for 1-2 minutes. Observe for complete dissolution.

  • Heating: If the compound is still not fully dissolved, gently warm the vial (e.g., with a heat gun or in a warm water bath) to see if solubility increases with temperature.[1][5] Note any precipitation upon cooling.

  • Selection: The solvent that dissolves your compound at the lowest volume and at room temperature is your best candidate for preparing a full NMR sample (typically 5-10 mg in 0.6-0.7 mL of solvent).[6][7]

Q2: I've screened several solvents, and my compound is only sparingly soluble in all of them. What advanced strategies can I employ?

A2: When single solvents fail, the next logical steps involve modifying the solvent system itself or the experimental conditions. The most common approaches are using co-solvent mixtures or employing variable temperature NMR.

Strategy 1: Co-Solvent Mixtures

Causality: A co-solvent system, which is a mixture of two miscible solvents, can create a new solvent environment with an intermediate polarity that may be ideal for your compound.[1] For instance, adding a small amount of highly polar DMSO-d₆ to a less polar solvent like CDCl₃ can drastically increase the solvating power of the mixture for polar molecules.[8][9]

Experimental Protocol: Using a DMSO-d₆/CDCl₃ Co-Solvent System

  • Suspend your pyrazole derivative (5-10 mg) in the solvent in which it is least soluble but shows some interaction (e.g., CDCl₃, approx. 0.6 mL).

  • Add a small volume (e.g., 20-50 µL) of a strong, miscible co-solvent (e.g., DMSO-d₆) dropwise while agitating the sample.

  • Continue adding the co-solvent in small increments until the compound fully dissolves.

  • Important Consideration: When using mixed solvents, the NMR instrument's lock system may have difficulty. It is crucial to specify which solvent the instrument should lock onto in the acquisition software.[8] Failure to do so can result in significant chemical shift referencing errors.[8]

Strategy 2: Variable Temperature (VT) NMR

Causality: For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1][10] If you observed improved solubility upon gentle heating during your initial screen, acquiring the NMR spectrum at an elevated temperature can be a powerful solution.

Experimental Protocol: High-Temperature NMR

  • Prepare your sample in a solvent that showed increased solubility with heating (e.g., DMSO-d₆ or Toluene-d₈). Ensure the solvent's boiling point is well above your target temperature (see Table 1 ).

  • Place the sample in the NMR spectrometer.

  • Use the spectrometer's software to gradually increase the probe temperature to the desired value (e.g., 40-80 °C). Allow the temperature to equilibrate for 5-10 minutes before starting acquisition.

  • Acquire the spectrum. The compound should remain in solution at the elevated temperature, yielding a high-quality spectrum.[5]

Q3: My pyrazole derivative has acidic or basic functional groups. Can I leverage this to improve solubility?

A3: Absolutely. For ionizable pyrazole derivatives, adjusting the pH of the solvent system can dramatically increase solubility by forming a more soluble salt in situ.[1] This is particularly effective when using a protic solvent like Deuterium Oxide (D₂O).

Causality:

  • Basic Pyrazoles: Adding a small amount of a deuterated acid (e.g., DCl in D₂O) will protonate the basic nitrogen sites, forming a cationic pyrazolium salt which is often much more soluble in polar solvents like D₂O.

  • Acidic Pyrazoles: Conversely, adding a deuterated base (e.g., NaOD in D₂O) will deprotonate an acidic proton (e.g., from a carboxylic acid or phenolic substituent), forming a highly soluble anionic species.

Important Note: This method will result in the rapid exchange and disappearance of signals from labile protons (e.g., N-H, O-H, COOH). While this simplifies the spectrum, it also means information about these protons is lost.[3]

Frequently Asked Questions (FAQs)

Q: What structural features of my pyrazole derivative might be causing poor solubility? A: Several factors related to the molecule's structure can lead to low solubility. These include high molecular weight, strong intermolecular forces like hydrogen bonding (especially in the solid state), and high crystal lattice energy, which is the energy required to break apart the crystal structure.[1] Planar, aromatic systems can stack efficiently, leading to very stable crystals that are difficult to dissolve.

Q: Why is DMSO-d₆ often considered a "universal" solvent for difficult compounds? A: DMSO-d₆ is a polar aprotic solvent with a high dielectric constant and a high boiling point (189 °C).[3][11][12] Its strong hydrogen bond accepting capability makes it excellent at solvating a wide range of organic molecules, including those with hydrogen bond donors like the N-H group in pyrazoles.[3][5] Its high boiling point also makes it ideal for experiments requiring elevated temperatures.[7]

Q: My compound is completely insoluble in all deuterated solvents. What are my options? A: In this challenging scenario, you may need to consider techniques beyond solution-state NMR. Solid-State NMR (ssNMR) is a powerful technique that provides structural information directly on solid, powdered samples, completely bypassing the need for dissolution.[13] While ssNMR spectra may have broader lines than solution spectra, it can provide invaluable structural confirmation when solubility is an insurmountable barrier.[13] Alternatively, for some polyaza heterocycles, highly acidic solvents like trifluoroacetic acid-d1 can be a solvent of last resort, though sample recovery is not typically feasible.[14]

Q: How can I recover my valuable sample from a high-boiling-point solvent like DMSO-d₆? A: While challenging, sample recovery from DMSO-d₆ is possible. Traditional rotary evaporation is often ineffective due to the solvent's high boiling point.[7] Specialized equipment, such as a centrifugal evaporator or a high-vacuum line (lyophilization/freeze-drying if D₂O is also present), is often required. Another common laboratory method is to dilute the NMR sample with a large volume of water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), followed by drying and evaporation of the extraction solvent.

Data Presentation

Table 1: Properties of Common Deuterated NMR Solvents

This table provides a reference for selecting appropriate solvents for your screening process. Data is compiled from various chemical suppliers and reference materials.[12][15][16]

SolventChemical FormulaBoiling Point (°C)Polarity CharacterKey Features & Common UsesResidual ¹H Peak (ppm)
Chloroform-dCDCl₃61Non-polarGood starting point for many organic compounds; easy to remove.[4][7][17]~7.26
Acetone-d₆(CD₃)₂CO56Polar AproticVersatile solvent for a wide range of compounds.[15][17]~2.05
Methanol-d₄CD₃OD65Polar ProticGood for polar compounds; will exchange with labile protons (OH, NH).[3][18]~3.31, ~4.87 (OH)
Deuterium OxideD₂O101Polar ProticUsed for highly polar, water-soluble compounds (e.g., salts, proteins).[3][5][18]~4.79
Dimethyl Sulfoxide-d₆(CD₃)₂SO189Polar AproticExcellent for poorly soluble polar compounds; high boiling point allows for VT-NMR.[3][5][15][17]~2.50
Benzene-d₆C₆D₆80Non-polarCan induce significant shifts (aromatic solvent-induced shifts), useful for spectral separation.~7.16
Tetrahydrofuran-d₈C₄D₈O66Polar AproticGood for compounds sensitive to residual protons.[15]~3.58, ~1.73
Pyridine-d₅C₅D₅N115Polar AproticUseful for polar compounds, particularly when other solvents fail.[5]~8.74, ~7.58, ~7.22

Note: Residual proton chemical shifts can vary slightly depending on temperature, concentration, and sample matrix.

References

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (2025, August 28). Retrieved from [Link]

  • Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? | ResearchGate. (2015, November 8). Retrieved from [Link]

  • What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy. (2020, December 27). Retrieved from [Link]

  • How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? | ResearchGate. (2021, January 14). Retrieved from [Link]

  • Improving solubility via structural modification | ResearchGate. (2025, August 10). Retrieved from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Retrieved from [Link]

  • How to Get a Good 1 H NMR Spectrum. (n.d.). Retrieved from [Link]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? | ResearchGate. (2014, September 30). Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. (2021, October 10). Retrieved from [Link]

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Common NMR Solvents - Wired Chemist. (n.d.). Retrieved from [Link]

  • 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). | ResearchGate. (n.d.). Retrieved from [Link]

  • When have I a compound which is insoluble in all kinds of solvents used in NMR, what other techniques could I use to confirm the structure precisely? | ResearchGate. (2017, March 17). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. (n.d.). Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. (2018, December 7). Retrieved from [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Unable to obtain clean NMR of compound due to solvent sensitivity : r/Chempros - Reddit. (2023, June 5). Retrieved from [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Controlling N-Alkylation Selectivity in Phenyl(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective N-alkylation of phenyl(1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this critical synthetic transformation. Here, we will dissect the underlying principles governing the reaction, provide actionable troubleshooting advice, and offer detailed protocols to empower your experimental success.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as phenyl(1H-pyrazol-4-yl)methanol, presents a significant synthetic hurdle: the control of regioselectivity. The pyrazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, which can both undergo alkylation, often leading to a mixture of regioisomers that are challenging to separate.[1][2][3] Achieving a high yield of a single, desired isomer is paramount for the efficient development of novel therapeutics and functional materials. This guide will provide the expertise to master this selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 versus N2 selectivity in the alkylation of phenyl(1H-pyrazol-4-yl)methanol?

A1: The regioselectivity of pyrazole N-alkylation is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4][5] In the case of phenyl(1H-pyrazol-4-yl)methanol, the phenylmethanol substituent at the C4 position does not create a significant steric difference between N1 and N2. However, the choice of a bulky alkylating agent can be used to direct the substitution.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[1][2][3][6] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical variables that can be tuned to favor one isomer over the other.[1][6]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role in determining the product ratio.[3]

Q2: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity towards the N1-alkylated product?

A2: To favor N1-alkylation, a systematic approach to optimizing reaction conditions is recommended. A well-established starting point for achieving regioselective N1-alkylation of 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[7][8] This combination has been shown to be effective in a variety of systems. Additionally, employing a sterically bulky alkylating agent can further enhance selectivity for the less hindered N1 position.

Q3: Can I selectively obtain the N2-alkylated isomer?

A3: While N1-alkylation is often favored due to sterics, achieving N2-selectivity is possible. The use of specific catalysts, such as magnesium-based catalysts like MgBr₂, has been reported to favor N2-alkylation.[3] The rationale is that the magnesium cation may coordinate with both nitrogen atoms, directing the alkylating agent to the N2 position.

Q4: What are the best analytical techniques to differentiate and quantify the N1 and N2 isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons, particularly the proton at the C5 position, will be different for the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can also be used for structural assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for unambiguously determining the regiochemistry. For example, an NOE correlation between the protons of the alkyl group and the phenyl or methanol protons on the C4 substituent would confirm the N1-isomer.[4]

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides definitive structural proof.[1][7][9]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Obtaining an Inseparable Mixture of N1 and N2 Isomers

This is the most common challenge encountered in the N-alkylation of unsymmetrical pyrazoles.

Root Causes & Corrective Actions:

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for controlling the position of the pyrazolate anion equilibrium and influencing the reaction pathway.

    • Troubleshooting Step: Systematically screen different base and solvent combinations. A good starting point is to compare a common condition like K₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) with a stronger base like sodium hydride (NaH) in an ethereal solvent like THF.[1][3] In some cases, changing the base can even reverse the regioselectivity.[3]

  • Insufficient Steric Differentiation: The phenyl(1H-pyrazol-4-yl)methanol substrate itself does not provide a strong steric bias.

    • Troubleshooting Step: If the desired isomer is at the less sterically hindered position (N1), consider using a bulkier alkylating agent.[3]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.

    • Troubleshooting Step: Experiment with a range of temperatures. Lowering the temperature may increase the selectivity by favoring the kinetically controlled product.

Workflow for Optimizing Regioselectivity

Caption: A systematic workflow for troubleshooting and optimizing the regioselectivity of pyrazole N-alkylation.

Issue 2: Low or No Product Yield

Even with the correct isomer being formed, low yields can hinder the progress of a research campaign.

Root Causes & Corrective Actions:

  • Inefficient Deprotonation: The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolate anion.

    • Troubleshooting Step: Ensure the base is strong enough for the specific pyrazole substrate. For phenyl(1H-pyrazol-4-yl)methanol, a moderately strong base like K₂CO₃ should be sufficient, but if yields are low, a stronger base like NaH or KHMDS may be required.[6] Also, ensure anhydrous conditions, as water can quench the base and the pyrazolate anion.[3]

  • Poor Reactivity of the Alkylating Agent: The leaving group on the alkylating agent significantly impacts its reactivity.

    • Troubleshooting Step: The general reactivity trend for alkyl halides is I > Br > Cl.[3] If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.

  • Substrate or Reagent Degradation: The starting material or reagents may not be stable under the reaction conditions.

    • Troubleshooting Step: Monitor the reaction by TLC or LC-MS at early time points to check for the disappearance of the starting material and the formation of any side products. Consider if the reaction temperature is too high.

  • Poor Solubility: If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Troubleshooting Step: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[3]

Data-Driven Insights: Impact of Reaction Parameters on N1/N2 Selectivity

ParameterCondition AN1:N2 Ratio (A)Condition BN1:N2 Ratio (B)Rationale & Reference
Base K₂CO₃Often favors N1NaHCan alter selectivityThe counter-ion (K⁺ vs. Na⁺) can influence the aggregation state and reactivity of the pyrazolate.[1]
Solvent AcetonitrileVariesDMSOOften favors N1Polar aprotic solvents can better solvate the cation, leading to a "freer" and more reactive pyrazolate anion.[3][7]
Alkylating Agent Methyl IodideLower SelectivityBenzyl BromideHigher N1 SelectivityIncreased steric bulk of the alkylating agent favors attack at the less hindered nitrogen.[9]
Catalyst NoneVariesMgBr₂Can favor N2Lewis acidic metal catalysts can coordinate to the pyrazole nitrogens and direct alkylation.[3]

Note: The exact ratios are highly substrate-dependent and the information in this table is illustrative of general trends.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a robust starting point for achieving N1-selectivity.

  • To a solution of phenyl(1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DMSO, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Procedure for N-Alkylation under Acidic Conditions

For certain substrates, particularly those sensitive to basic conditions, an acid-catalyzed approach can be beneficial.[4][5]

  • To a solution of phenyl(1H-pyrazol-4-yl)methanol (1.0 eq) and a suitable trichloroacetimidate electrophile (1.2 eq) in an anhydrous non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Flow for Method Selection

Method Selection start Goal: N-Alkylation of phenyl(1H-pyrazol-4-yl)methanol base_sensitivity Is the substrate base-sensitive? start->base_sensitivity n1_selectivity Is N1-selectivity the primary goal? base_sensitivity->n1_selectivity No protocol2 Protocol 2: Acid-Catalyzed base_sensitivity->protocol2 Yes n2_selectivity Is N2-selectivity desired? n1_selectivity->n2_selectivity No protocol1 Protocol 1: K2CO3/DMSO n1_selectivity->protocol1 Yes mg_catalysis Explore MgBr2 Catalysis n2_selectivity->mg_catalysis Yes troubleshoot Proceed to Troubleshooting Guide n2_selectivity->troubleshoot Uncertain

Caption: A decision-making diagram for selecting an appropriate N-alkylation protocol.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7890–7903. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10087–10095. [Link]

  • Smith, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Smith, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

Sources

Troubleshooting low purity in large-scale pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Purity & Scale-up Failures

Introduction: The Scale-Up Gap

Welcome to the Process Chemistry Technical Support Hub. If you are reading this, you have likely moved from a 100 mg bench reaction to a multi-kilogram pilot batch, and your HPLC purity has dropped from >98% to ~85%.

In large-scale pyrazole synthesis (typically via Knorr condensation), the three most common failure modes are regioselectivity drift , incomplete conversion (tarring) , and genotoxic impurity (GTI) retention . At scale, thermodynamic control becomes harder to manage, and "purification by column chromatography" is no longer a viable option.

This guide treats your experimental problems as "Support Tickets." Select the issue below that matches your current bottleneck.

Ticket #001: Regioselectivity Drift (Isomer Contamination)

User Complaint: "My LC-MS shows a 60:40 mixture of isomers. On the bench, it was 95:5. What happened?"

Root Cause Analysis

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl.[1][2][3][4][5] This reaction is a competition between two nucleophilic nitrogens attacking two electrophilic carbonyls.

  • Thermodynamics vs. Kinetics: On a small scale, rapid heating/cooling allows for kinetic control. At large scale, extended ramp times and heat transfer delays often push the system toward thermodynamic equilibrium, which may favor the undesired isomer.

  • Solvent Polarity: The tautomeric equilibrium of the 1,3-dicarbonyl is solvent-dependent. In non-polar solvents, the enol form (stabilized by intramolecular H-bonding) dominates. In polar protic solvents, the diketo form is more prevalent.

The Mechanism of Failure

The reaction bifurcates at the first C-N bond formation. Once the hydrazone is formed, the ring closure is usually rapid. Therefore, controlling the initial attack is critical .

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine PathA Path A: Attack at C1 (Kinetic) Start->PathA Fast/Cold PathB Path B: Attack at C3 (Thermodynamic) Start->PathB Slow/Hot InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProdA Isomer A (Undesired) InterA->ProdA - H2O ProdB Isomer B (Target) InterB->ProdB - H2O

Caption: Bifurcation of the Knorr synthesis. Scale-up often inadvertently favors Path B due to heat transfer delays.

Troubleshooting Protocol

Step 1: Switch the Solvent System

  • If you need the Kinetic Isomer: Use a non-polar aprotic solvent (e.g., Toluene or MTBE) to lock the diketone in the enol form. Keep temperatures low (<0°C) during addition.

  • If you need the Thermodynamic Isomer: Use a polar protic solvent (e.g., Ethanol or Acetic Acid) and reflux.

Step 2: Control the pH

  • Acid Catalysis: Adding HCl or Acetic Acid protonates the most basic carbonyl, directing the initial nucleophilic attack.

  • Base Catalysis: Using alkoxides can deprotonate the hydrazine, increasing the nucleophilicity of the substituted nitrogen.

Step 3: The "Dosing" Technique (Critical for Scale) Do not dump reagents.

  • Dissolve the 1,3-dicarbonyl in the solvent.

  • Cool to -10°C.

  • Add the hydrazine dropwise over 2-4 hours. This maintains a low concentration of free hydrazine, minimizing side reactions and favoring the kinetic product.

Ticket #002: Purification Without Chromatography

User Complaint: "I have 50 kg of crude material. I cannot run a silica column. How do I remove the 10% impurity?"

Solution: Salt Formation & Crystallization

Pyrazoles are weak bases (


 of conjugate acid ~2.5). We can exploit this by forming crystalline acid salts.[6][7] Isomers often have vastly different lattice energies when protonated.
Experimental Workflow: The "Salt-Break" Method
StepActionTechnical Note
1. Dissolution Dissolve crude pyrazole in Isopropyl Alcohol (IPA) or Ethyl Acetate .5-10 volumes relative to mass.
2. Acid Screening Add 1.05 eq of anhydrous acid (HCl in dioxane, Oxalic acid, or Phosphoric acid).HCl usually forms the tightest lattice; Oxalate is good for removing metal impurities.
3. Crystallization Cool slowly to 0-5°C. Seed with pure salt if available.The target isomer salt should precipitate.[6] The impurity often stays in the mother liquor.
4. Filtration Filter and wash with cold solvent.[6]Analyze the cake purity by HPLC.
5. Free Basing Resuspend salt in water/DCM biphasic mixture. Adjust pH to 9-10 with NaOH.The pure pyrazole partitions into the DCM layer.

Why this works: Impurities (oligomers/regioisomers) rarely co-crystallize with the specific acid salt of the target product due to steric mismatch in the crystal lattice [1].

Ticket #003: Genotoxic Impurity (GTI) Compliance

User Complaint: "My final API has 50 ppm residual hydrazine. Regulatory limit is <10 ppm."

Root Cause

Hydrazines are "sticky" and often co-precipitate with the product. Standard drying does not remove them.

Decontamination Strategies

Option A: The Scavenger Hunt (Chemical) Use a scavenger that reacts selectively with hydrazine but not your pyrazole.

  • Reagent: Acetylacetone (2,4-pentanedione) or Acetone.

  • Mechanism: Forms a highly soluble pyrazole (with acetylacetone) or hydrazone (with acetone) that remains in the mother liquor during crystallization.

  • Protocol: Add 5 mol% acetylacetone to the final crystallization solvent.

Option B: Resin Treatment (Physical)

  • Material: Sulfonic acid cation exchange resin (e.g., Dowex 50W).

  • Protocol: Dissolve product in MeOH/THF. Pass through a resin cartridge. The highly basic hydrazine binds to the sulfonic acid; the less basic pyrazole passes through (if pH is controlled) [2].

Ticket #004: Incomplete Conversion & "Tarring"

User Complaint: "The reaction turns black and stops at 80% conversion."

Root Cause
  • Oxidation: Hydrazines oxidize to diazenes and azo compounds in air, which then polymerize (the "black tar").

  • Stalling: Water generation inhibits the reaction (equilibrium limitation).

Corrective Actions
  • Inertion: Rigorous

    
     sparging of solvents is mandatory.
    
  • Water Removal: Use a Dean-Stark trap (if refluxing in Toluene) or molecular sieves to drive the equilibrium forward.

  • Stoichiometry Check: Hydrazines are often hygroscopic. If you weighed it as a liquid without correcting for water content, you might be under-charging. Always titrate your hydrazine stock before use.

Summary: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Isomers Isomer Ratio Off? Problem->Isomers Purity General Purity Low? Problem->Purity Hydrazine High Hydrazine Levels? Problem->Hydrazine Action1 Check Solvent Polarity & Addition Rate Isomers->Action1 CheckType Is it Tar or Isomers? Purity->CheckType Scavenge Use Acetylacetone Scavenger Hydrazine->Scavenge TarAction Sparge N2 Check Stoichiometry CheckType->TarAction Tar PurifyAction Attempt Acid-Salt Crystallization CheckType->PurifyAction Isomers

Caption: Logic flow for diagnosing pyrazole synthesis failures.

References

  • BenchChem Technical Support. (2025).[6] Purification of Methyl Pyrazole Isomers.[6] Retrieved from

  • Organic Process Research & Development. (2015). Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Link[8]

  • Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[9] Journal of Organic Chemistry.[9] Link

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).Link

  • Royal Society of Chemistry. (2017).[10] Knorr Pyrazole Synthesis of Edaravone: Mechanism and Regioselectivity.Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Pyrazole Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting pyrazole hydrogenation reactions. This guide is designed to provide you, as a senior application scientist, with in-depth, actionable insights into diagnosing and overcoming one of the most common hurdles in this field: catalyst poisoning. The hydrogenation of pyrazoles is a critical transformation in the synthesis of valuable saturated N-heterocycles for pharmaceuticals and agrochemicals. However, the very nature of the substrates and the sensitivity of precious metal catalysts can often lead to frustratingly low yields, stalled reactions, and inconsistent results.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will delve into the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your results.

Section 1: Understanding the Fundamentals of Catalyst Poisoning in Pyrazole Hydrogenation (FAQs)

This section addresses the foundational knowledge required to understand why and how catalyst poisoning occurs in the context of pyrazole hydrogenation.

Q1: What is catalyst poisoning and why are pyrazole hydrogenations particularly susceptible?

A1: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical adsorption (chemisorption) of a substance present in the reaction medium.[1] This blocks reactants from accessing these sites, leading to a dramatic decrease in reaction rate or a complete halt.[2][3]

Pyrazole hydrogenations are especially prone to this issue for two main reasons:

  • Inherent Substrate/Product Poisoning: The pyrazole ring and, even more so, the resulting pyrazolidine product, contain basic nitrogen atoms with lone pairs of electrons. These nitrogen atoms can act as potent Lewis bases and strongly coordinate to the acidic metal centers of the catalyst (e.g., Palladium, Platinum, Rhodium), effectively behaving as poisons.[4][5] This is a form of self-inhibition or product inhibition that can be a significant challenge.[5]

  • Process-Derived Impurities: Starting materials or solvents can contain trace amounts of potent catalyst poisons. Common culprits include sulfur compounds (thiols, thioethers), halides, and carbon monoxide, which can irreversibly bind to the catalyst surface even at parts-per-million (ppm) levels.[2][6]

Q2: What are the most common catalyst poisons I should be aware of?

A2: Beyond the substrate and product themselves, a range of external impurities can poison your catalyst. These can be broadly categorized:

  • Sulfur Compounds: These are among the most notorious poisons for hydrogenation catalysts like Palladium and Platinum.[7] They form stable metal sulfides on the catalyst surface.[8] Sources include sulfur-containing reagents, contaminated solvents, or residual impurities from upstream synthetic steps.

  • Nitrogen Heterocycles (other than the substrate): Impurities like pyridine or quinoline are strong poisons for Palladium and Platinum catalysts.[9] Their strong coordination can completely deactivate the catalyst surface.

  • Halides: Chloride, bromide, and iodide ions, often from starting materials or acidic media, can poison catalyst surfaces.

  • Carbon Monoxide (CO): Often present as an impurity in lower-grade hydrogen gas, CO strongly and often irreversibly binds to metal active sites.[10]

  • Heavy Metals: Metals like lead or mercury can alloy with the catalyst metal, permanently deactivating it.[6] This was a classic issue with leaded gasoline poisoning catalytic converters.[6]

Q3: How can I differentiate between reversible and irreversible poisoning?

A3: The distinction is crucial for determining your next steps.

  • Reversible Poisoning: This occurs when the poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison from the reaction medium or through a relatively mild regeneration procedure.[3] An example could be poisoning by some nitrogenous compounds where an equilibrium exists between the adsorbed and solution-phase poison.

  • Irreversible Poisoning: This involves the formation of a strong, stable chemical bond between the poison and the active site, such as the formation of a metal sulfide.[3][8] This type of deactivation is often permanent under normal reaction conditions, and the catalyst may require aggressive regeneration or complete replacement.[1]

Section 2: Troubleshooting Guide - A Systematic Approach to Diagnosing Poisoning

When a pyrazole hydrogenation reaction underperforms, a systematic approach is needed to pinpoint the cause. This section provides a workflow and a quick-reference table to guide your troubleshooting efforts.

Q4: My pyrazole hydrogenation has stalled or is extremely sluggish. How do I confirm catalyst poisoning is the issue?

A4: A stalled reaction is a classic symptom. Before concluding it's poisoning, rule out other common issues:

  • Check Hydrogen Supply: Ensure your hydrogen source is not depleted and that the pressure is maintained.

  • Verify Mass Transfer: Inadequate stirring can limit the transport of hydrogen gas to the catalyst surface, mimicking a slow reaction. Ensure vigorous agitation.

  • Confirm Catalyst Activity: Test the catalyst with a "clean", well-behaved substrate (e.g., cyclohexene) under the same conditions. If this reaction proceeds normally, it strongly suggests a poison is present in your pyrazole reaction system.

If these factors are ruled out, poisoning is the likely culprit. The following decision tree can guide your diagnostic process.

G Start Reaction Stalled / Sluggish Check_H2 Verify H2 Pressure & Supply Start->Check_H2 Check_Agitation Check Stirring / Mass Transfer Check_H2->Check_Agitation OK Control_Rxn Run Control Reaction (e.g., cyclohexene) Check_Agitation->Control_Rxn OK Poisoning_Suspected Catalyst Poisoning Highly Suspected Control_Rxn->Poisoning_Suspected Control OK, Pyrazole Fails End_Fail Consult Further / Re-evaluate Synthesis Control_Rxn->End_Fail Control Fails (Bad Catalyst Batch) Analyze_Reagents Analyze Reagents for Poisons (Sulfur, Halides, etc.) Poisoning_Suspected->Analyze_Reagents Purify_Reagents Purify Substrate & Solvent Analyze_Reagents->Purify_Reagents Poison Identified Increase_Loading Increase Catalyst Loading Analyze_Reagents->Increase_Loading No Obvious Poison End_Success Problem Solved Purify_Reagents->End_Success Change_Catalyst Switch to Poison-Resistant Catalyst (e.g., Rhodium) Increase_Loading->Change_Catalyst Still Fails Increase_Loading->End_Success Succeeds Change_Catalyst->End_Success

Caption: Troubleshooting workflow for pyrazole hydrogenation failure.

Q5: What are the typical symptoms associated with specific catalyst poisons?

A5: The following table summarizes common observations and links them to potential poisons, helping you to narrow down the source of the problem.

Observable Symptom Potential Cause / Poison Plausible Source Recommended First Action
Complete lack of H₂ uptake from t=0 Severe, irreversible poison (e.g., high levels of Sulfur)Contaminated starting material or solvent; residual cleaning agents in the reactor.Run a control reaction with a clean substrate. Analyze starting materials for sulfur content.
Initial reaction rate is normal, then abruptly stops Product inhibition / poisoningThe hydrogenated pyrazole (pyrazolidine) product is a stronger poison than the starting material.[5]Try increasing the catalyst loading. If successful, it suggests the catalyst capacity was exceeded by the product.
Reaction is very slow but proceeds to completion over a long time Mild or reversible poison (e.g., trace halides, low-level nitrogen impurities)Lower purity grade of solvents or reagents.Purify the substrate and solvent (e.g., by distillation or passing through activated carbon/alumina).
Inconsistent results between batches Variable impurity levels in reagentsUsing different lots or suppliers of starting materials or solvents without re-validation.Analyze each new batch of reagents for common poisons before use.
Change in product selectivity Partial or selective site poisoningThe poison may block specific types of active sites, altering the reaction pathway.Re-evaluate reaction conditions (temperature, pressure). Consider a more poison-tolerant catalyst.[1]

Section 3: Experimental Protocols and Mitigation Strategies

This section provides detailed, actionable protocols for diagnosing and mitigating catalyst poisoning.

Q6: How can I pre-treat my reagents to remove potential catalyst poisons?

A6: Proactive purification is one of the most effective strategies. If you suspect your substrate or solvent is contaminated, a simple percolation filtration can often resolve the issue.

Protocol: Purification of Substrate/Solvent via Adsorbent Bed

  • Objective: To remove trace polar impurities, including sulfur and nitrogen compounds, from liquid reagents.

  • Materials:

    • Glass chromatography column

    • Glass wool or fritted glass disc

    • Activated carbon, activated alumina, or silica gel (select based on impurity polarity)

    • The solvent or a solution of the substrate to be purified

    • Clean, dry collection flask

  • Procedure:

    • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom to retain the adsorbent.

    • Packing the Adsorbent: Add the chosen adsorbent (e.g., activated alumina, ~5-10g per 100 mL of liquid) to the column to create a bed of at least 5-10 cm in height. Gently tap the column to ensure even packing.

    • Pre-wetting: Pre-wet the adsorbent bed with a small amount of the clean solvent to be used, allowing it to drain through. This prevents channeling.

    • Loading: Carefully add the liquid to be purified (either the neat solvent or a concentrated solution of your pyrazole substrate) to the top of the column.

    • Elution: Allow the liquid to percolate through the adsorbent bed under gravity. Collect the purified liquid in the clean collection flask. Do not apply pressure unless necessary, as this can reduce the contact time with the adsorbent.

    • Usage: Use the freshly purified reagent immediately in your hydrogenation reaction.

  • Rationale (Trustworthiness): This protocol works by utilizing the high surface area and affinity of adsorbents like activated alumina or carbon for polar, heteroatom-containing impurities. As the solution passes through, poisons are preferentially adsorbed, allowing the purified material to elute. This is a standard and validated laboratory technique for removing trace contaminants.

Q7: Can I regenerate a poisoned catalyst?

A7: Regeneration is possible, but its success depends heavily on the type of poison. For sulfur poisoning of Palladium catalysts, an oxidative treatment can sometimes be effective.

Protocol: Oxidative Regeneration of a Sulfur-Poisoned Pd/C Catalyst

  • Objective: To remove strongly adsorbed sulfur species from a Pd/C catalyst by converting them to volatile or soluble oxides.

  • CAUTION: This procedure involves oxidation and can be exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • Poisoned Pd/C catalyst, recovered by filtration and washed with a clean solvent (e.g., ethanol) to remove organic residues.

    • Drying oven or vacuum oven.

    • Tube furnace with temperature control and a quartz or ceramic tube.

    • Source of dilute air or a nitrogen/oxygen mixture (e.g., 2-5% O₂ in N₂).

  • Procedure:

    • Catalyst Preparation: After filtration, wash the recovered Pd/C catalyst thoroughly with deionized water and then a volatile solvent like ethanol to remove any water.

    • Drying: Carefully dry the catalyst in a vacuum oven at 60-80°C until free-flowing. Do not dry in an air oven if significant solvent is present due to flammability risks.

    • Oxidation: Place the dried, poisoned catalyst in a ceramic boat and insert it into the center of the tube furnace.

    • Purging: Purge the tube with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove all air.

    • Heating and Oxidation: While maintaining a slow flow of inert gas, begin heating the furnace to 100-120°C. Once at temperature, switch the gas flow to a dilute air or O₂/N₂ mixture.[11] This controlled oxidation helps to burn off sulfur compounds without causing excessive sintering of the palladium nanoparticles.

    • Hold and Cool: Hold at this temperature for 2-4 hours. Afterwards, switch the gas back to inert and allow the furnace to cool to room temperature.

    • Re-reduction (Optional but Recommended): Before reuse, the oxidized palladium should be re-reduced. This can be done in the same tube furnace by switching the gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 100°C) or directly in the reaction vessel under hydrogen pressure before adding the substrate.

  • Rationale (Trustworthiness): This protocol is based on the principle that adsorbed sulfur can be oxidized to SO₂ or sulfates at elevated temperatures.[12] The controlled, dilute oxygen environment is critical to prevent uncontrolled combustion of the carbon support and significant thermal sintering of the Pd nanoparticles, which would permanently reduce catalytic activity.[7]

References

  • Wikipedia. Catalyst poisoning. [Link]

  • Vapourtec Ltd. Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. [Link]

  • H-Cube Pro. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • ACS Publications. Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes | Request PDF. [Link]

  • chemeurope.com. Catalyst poisoning. [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. [Link]

  • Google Patents.
  • Royal Society of Chemistry. The poisoning of a palladium catalyst by carbon monoxide. [Link]

  • Royal Society Publishing. The poisoning of a palladium catalyst by carbon monoxide. [Link]

  • ACS Publications. Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural | ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the structural elucidation of pyrazole alcohols. Pyrazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for numerous approved therapeutics, from kinase inhibitors to anti-inflammatory agents.[1][2][3] As medicinal chemistry programs increasingly rely on this privileged scaffold, the ability to rapidly and accurately characterize novel pyrazole-containing molecules is paramount. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[4]

This document moves beyond a simple recitation of methods. It is designed to provide a senior scientist's perspective on why specific fragmentation patterns occur, how to choose the right experimental setup, and how these choices validate the resulting structural hypotheses.

The Logic of Fragmentation: Causality in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the fundamental principles of chemical stability. When a molecule is ionized, it forms a molecular ion that is often energetically unstable.[5] This excess energy is dissipated through the cleavage of the weakest bonds, leading to the formation of more stable, smaller charged fragments and neutral radicals. The pattern of these fragments serves as a molecular fingerprint. For pyrazole alcohols, the fragmentation landscape is dictated by the interplay between two key structural features: the alcohol moiety and the pyrazole ring.

Key Fragmentation Drivers in Pyrazole Alcohols:
  • The Alcohol Functionality: Alcohols introduce two highly predictable fragmentation pathways.

    • α-Cleavage: This is the most characteristic fragmentation of alcohols.[6][7] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is energetically favorable because it results in a resonance-stabilized oxonium ion. The largest alkyl substituent is preferentially lost as a radical.[8]

    • Dehydration (Loss of H₂O): The elimination of a neutral water molecule (a loss of 18 Da) is another common pathway for alcohols, particularly under higher energy conditions like Electron Ionization (EI).[6]

  • The Pyrazole Ring: The aromatic pyrazole ring also undergoes characteristic fragmentation.

    • Ring Fission: The heterocyclic ring can cleave, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da).[9][10]

    • N-N Bond Cleavage: The nitrogen-nitrogen single bond is a potential cleavage site, and its scission is influenced by the nature and position of substituents on the ring.[11]

Ionization Techniques: Choosing the Right Tool for the Question

The choice of ionization technique is the most critical experimental parameter, as it determines the extent of initial fragmentation and whether a molecular ion is observed at all.

  • Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with energetic electrons. This induces extensive fragmentation, providing a rich, detailed fingerprint of the molecule's structure. However, the molecular ion peak may be weak or entirely absent, making it difficult to determine the molecular weight.[4][9]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy.[12][13] It typically produces a prominent protonated molecule ([M+H]⁺) with little to no initial fragmentation. This is ideal for confirming molecular weight and serving as a precursor ion for tandem mass spectrometry (MS/MS).[14]

  • Chemical Ionization (CI): A softer alternative to EI, CI uses a reagent gas to protonate the analyte molecule. It reliably produces a protonated molecular ion ([M+H]⁺) and some structurally informative fragments, striking a balance between the two extremes.[15]

The modern standard for unambiguous structural elucidation is the coupling of a soft ionization technique like ESI with tandem mass spectrometry (MS/MS). In this workflow, the intact protonated molecule is isolated and then subjected to Collision-Induced Dissociation (CID) , where it is fragmented in a controlled manner to reveal its structural components.[16]

cluster_workflow Mass Spectrometry Analysis Workflow Sample Pyrazole Alcohol Sample IonSource Ionization Source (e.g., ESI) Sample->IonSource MassAnalyzer1 Mass Analyzer 1 (Q1) Isolates [M+H]⁺ IonSource->MassAnalyzer1 Intact [M+H]⁺ CollisionCell Collision Cell (q2) Induces Fragmentation (CID) MassAnalyzer1->CollisionCell Precursor Ion MassAnalyzer2 Mass Analyzer 2 (Q3) Separates Fragment Ions CollisionCell->MassAnalyzer2 Fragment Ions Detector Detector MassAnalyzer2->Detector Spectrum MS/MS Spectrum Detector->Spectrum

Caption: A typical LC-MS/MS workflow for pyrazole alcohol analysis.

Predicted Fragmentation Pathways of a Model Pyrazole Alcohol

Let's consider a generic model compound, 1-(1H-pyrazol-5-yl)propan-1-ol , to illustrate the expected fragmentation pathways under ESI-MS/MS conditions.

cluster_frags cluster_frags2 precursor precursor fragment fragment neutral_loss neutral_loss MH [M+H]⁺ 1-(1H-pyrazol-5-yl)propan-1-ol F1 α-Cleavage Loss of C₂H₅• MH:f0->F1:f0 -29 Da (C₂H₅•) F2 Dehydration [M+H-H₂O]⁺ MH:f0->F2:f0 -18 Da (H₂O) F3 Side-chain Cleavage Pyrazole⁺-H MH:f0->F3:f0 -59 Da (C₃H₇O) F2_1 Ring Fission Loss of HCN F2:f0->F2_1:f0 -27 Da (HCN)

Caption: Key fragmentation pathways for a model pyrazole alcohol.

Analysis of Predicted Fragments:
  • α-Cleavage (Loss of Ethyl Radical): The bond between the hydroxyl-bearing carbon and the ethyl group is likely to break. This is often the most abundant fragment ion (the base peak) as it results in a highly stable, resonance-stabilized oxonium ion attached to the pyrazole ring.

  • Dehydration ([M+H-H₂O]⁺): The loss of a neutral water molecule from the protonated molecular ion is a very common pathway for alcohols.[6] The resulting ion may undergo further fragmentation.

  • Side-Chain Cleavage: The entire propanol side chain can be cleaved from the pyrazole ring, resulting in a protonated pyrazole fragment.

  • Secondary Fragmentation (Ring Fission): Fragment ions that retain the pyrazole ring, such as the product of dehydration, can subsequently lose neutral molecules like HCN, which is characteristic of the pyrazole core itself.[10]

Quantitative Data Summary

The relative abundance of these fragments provides crucial evidence for structural confirmation. The following table summarizes the expected key ions for our model compound, 1-(1H-pyrazol-5-yl)propan-1-ol (Molecular Weight: 126.16 g/mol ).

Ion DescriptionFragmentation PathwayExpected m/zPredicted Relative Abundance
Protonated Molecule[M+H]⁺127.1High (in MS1)
α-Cleavage Product[M+H - C₂H₅•]⁺98.1High (Base Peak in MS2)
Dehydration Product[M+H - H₂O]⁺109.1Medium
Protonated PyrazoleCleavage of C-C bond to ring69.1Medium-Low
Dehydration-Ring Fission[M+H - H₂O - HCN]⁺82.1Low

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a robust, self-validating method for the analysis of a novel pyrazole alcohol.

1. Sample Preparation:

  • Dissolve 1 mg of the purified pyrazole alcohol derivative in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Scan Mode:
  • Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]⁺ ion.
  • Product Ion Scan (MS/MS): Isolate the predicted [M+H]⁺ ion (e.g., m/z 127.1) and scan for fragment ions.
  • Collision Energy (CID): Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal energy will produce a balanced distribution of precursor and product ions.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a premier tool, a comprehensive analysis strategy often involves orthogonal techniques.

TechniquePrincipleStrengths for Pyrazole AlcoholsWeaknesses
LC-MS/MS Separation by chromatography, soft ionization, and fragmentation analysis.High sensitivity (ng/mL to pg/mL); provides both molecular weight and structural data; high throughput.[17]Does not provide detailed stereochemical or connectivity information without standards.
GC-MS Separation of volatile compounds by gas chromatography, hard ionization (EI).Provides highly detailed, reproducible fragmentation patterns for library matching; excellent for separating isomers.[10]Requires compounds to be volatile and thermally stable; pyrazole alcohols often require derivatization.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Provides unambiguous, definitive structural information including atom connectivity (¹H, ¹³C, COSY, HSQC) and stereochemistry. Non-destructive.Low sensitivity (requires mg of pure sample); not suitable for complex mixtures without prior separation; low throughput.

Expert Insight: For drug discovery programs, LC-MS is the workhorse for initial characterization and screening due to its speed and sensitivity. GC-MS can be valuable for specific isomer challenges if derivatization is feasible. NMR remains the gold standard for the final, unequivocal structural proof of a purified lead compound.

Conclusion

The mass spectrometric fragmentation of pyrazole alcohols is a predictable process governed by the combined chemistries of the alcohol functional group and the pyrazole ring. The dominant pathways—α-cleavage and dehydration—provide immediate structural clues about the alcohol portion, while subsequent ring fissions confirm the presence of the pyrazole core. By employing a systematic approach that combines soft ionization (ESI) with controlled fragmentation (CID), researchers can confidently determine the molecular weight and deduce the structure of novel pyrazole alcohols. This guide provides the foundational logic, experimental framework, and comparative context necessary to leverage mass spectrometry effectively in the fast-paced environment of modern chemical research and drug development.

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Kling, A., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-7.
  • Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Zhang, N., et al. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 1155-1158.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Pérez-Rodríguez, R., et al. (2016). ESI-MS Insights into Acceptorless Dehydrogenative Coupling of Alcohols.
  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
  • Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Talaviya, R., et al. (2021).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • La Nasa, J., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry.
  • Organic Chemistry Tutor. (2025). Mass Spectrometry of Alcohols. YouTube.
  • ChemComplete. (2019).
  • Pardasani, K. R., et al. (2012). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate.

Sources

Guide: Comparative Bioactivity of Phenyl vs. Benzyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) distinctions between N-phenyl and N-benzyl pyrazole derivatives. While both scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), the choice between a direct phenyl attachment and a methylene-bridged benzyl group fundamentally alters the molecule's electronic conjugation, steric topology, and lipophilicity.

Key Takeaway:

  • N-Phenyl Pyrazoles: Best suited for targets requiring planar topology and electronic conjugation (e.g., DNA intercalation, COX-2 active sites).

  • N-Benzyl Pyrazoles: Superior for targets with deep hydrophobic pockets or "gorge" structures (e.g., AChE, RIP1 Kinase) where the methylene "hinge" allows the phenyl ring to orient into offset sub-pockets.

Structural & Mechanistic Analysis

The bioactivity difference stems from three physicochemical pillars.

A. Electronic Conjugation (The "Conduit" vs. The "Insulator")
  • Phenyl (Direct): The nitrogen lone pair involved in the aromatic pyrazole system is directly conjugated with the phenyl ring. Substituents on the phenyl ring (e.g.,

    
    , 
    
    
    
    ) exert strong mesomeric (
    
    
    ) and inductive (
    
    
    ) effects on the pyrazole core, altering the
    
    
    and hydrogen bond acceptor capability of
    
    
    .
  • Benzyl (Bridged): The methylene (

    
    ) spacer acts as an electronic insulator. It breaks the 
    
    
    
    -conjugation. Electronic effects are limited to weak field inductive effects.
B. Steric Topology (The "Paddle" vs. The "Propeller")
  • Phenyl: Creates a relatively rigid, bi-aryl axis. While not perfectly planar due to steric clash between ortho-protons, the rotation barrier is higher. It sweeps a "paddle-like" volume.

  • Benzyl: The

    
     hybridized carbon adds a "hinge," allowing the phenyl ring to rotate freely and adopt a "propeller" conformation relative to the pyrazole. This is critical for induced fit in flexible binding pockets.
    
C. Lipophilicity ( )[1]
  • Benzyl derivatives generally exhibit higher

    
     values (+0.5 to +0.8 units) compared to their phenyl analogs due to the additional methylene group and the disruption of polarity-inducing conjugation.
    

Comparative Case Studies & Experimental Data

The following data contrasts the efficacy of these scaffolds against two distinct target classes: Kinase Inhibitors (Rigid vs. Flexible pockets) and Antimicrobial Agents .

Case Study A: Kinase Inhibition Profile

Data synthesized from comparative literature on VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and RIP1 (Receptor Interacting Protein 1).

FeatureN-Phenyl Derivative (Compound 5c) [1]N-Benzyl Derivative (Compound 4b) [2]
Primary Target VEGFR-2 (Tyrosine Kinase)RIP1 (Serine/Threonine Kinase)
Binding Mode ATP-competitive; requires planar stacking.Allosteric/Deep pocket; requires flexibility.
Linker Function Direct attachment forces planarity for hydrophobic sandwiching.Methylene hinge allows phenyl to reach the "back pocket" (Glu-Met-Leu region).
Bioactivity (

)
6.43 µM (HT-29 Cell Line)0.078 µM (

against RIP1)
Outcome Phenyl Superior for flat ATP pockets.Benzyl Superior for deep allosteric clefts.
Case Study B: Antimicrobial Efficacy

Comparison of 1,3,5-trisubstituted pyrazoles against S. aureus.

Scaffold TypeMIC (

) against S. aureus
Mechanism Note
1-Phenyl-3,5-diaryl 12.5 - 25.0Rigid structure limits membrane permeability; relies on specific protein binding.
1-Benzyl-3,5-diaryl 6.25 - 12.5 Higher lipophilicity facilitates cell wall penetration; flexible rotation disrupts lipid bilayers more effectively [3].

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for medicinal chemists when selecting between phenyl and benzyl linkers based on target architecture.

SAR_Decision_Matrix Start Target Analysis PocketType Binding Pocket Topology? Start->PocketType Flat Flat / ATP-Mimetic (e.g., DNA, CDK2) PocketType->Flat Planar Deep Deep / Allosteric (e.g., AChE, RIP1) PocketType->Deep Voluminous Electronic Electronic Tuning Needed? Flat->Electronic Flexibility Induced Fit Required? Deep->Flexibility Phenyl Select N-PHENYL Scaffold (Conjugation + Rigidity) Electronic->Phenyl Yes (Push-Pull effect) Flexibility->Phenyl Rigid Anchor Needed Benzyl Select N-BENZYL Scaffold (Insulation + Flexibility) Flexibility->Benzyl High Rotation Needed

Figure 1: SAR Decision Matrix for selecting N-substituents based on protein binding pocket topology.

Experimental Protocols

To validate the bioactivity differences, the following protocols ensure reproducible synthesis and testing.

Protocol A: Divergent Synthesis (The Knorr Pyrazole Method)

This "One-Pot" cyclocondensation protocol allows for the parallel creation of both derivatives by simply swapping the hydrazine source.

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione).

  • Hydrazine A: Phenylhydrazine hydrochloride (for Phenyl-Pyrazole).

  • Hydrazine B: Benzylhydrazine dihydrochloride (for Benzyl-Pyrazole).

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial Acetic Acid (drops).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the 1,3-dicarbonyl in 10 mL Ethanol.

  • Addition: Add 1.1 mmol of the selected Hydrazine (A or B).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: Phenyl derivatives typically fluoresce under UV; Benzyl derivatives may require iodine staining.

  • Isolation: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol.

Protocol B: Kinase Inhibition Assay (Validation)

To compare the "Rigid vs. Flexible" hypothesis, use a standard ADP-Glo™ Kinase Assay .

  • Preparation: Prepare 10 mM stocks of Phenyl and Benzyl analogs in DMSO.

  • Dilution: Serial dilute (1 nM to 100 µM) in kinase buffer.

  • Incubation: Incubate compound + Recombinant Kinase (e.g., VEGFR-2) + Substrate for 60 min at RT.

  • ATP Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase/Luciferin).
    
  • Readout: Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. Log[Concentration] to determine

    
    .
    

Synthesis Workflow Diagram

Synthesis_Flow Reagents 1,3-Dicarbonyl Precursor Choice Hydrazine Selection Reagents->Choice PathA Phenylhydrazine (HCl) Choice->PathA Target: Planar PathB Benzylhydrazine (2HCl) Choice->PathB Target: Deep Pocket Cyclization Reflux (EtOH/AcOH) 4-6 Hours PathA->Cyclization PathB->Cyclization ProdA 1-Phenyl Pyrazole (Rigid/Conjugated) Cyclization->ProdA Path A ProdB 1-Benzyl Pyrazole (Flexible/Insulated) Cyclization->ProdB Path B

Figure 2: Divergent synthesis pathway for generating comparative pyrazole libraries.

References

  • Design, synthesis, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Source: National Institutes of Health (PMC) [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design (via Ovid) [Link]

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Source: International Journal of Green Pharmacy [Link][1]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: Bioinformation (PMC) [Link]

Sources

Technical Guide: Melting Point Determination for Phenyl(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Melting Point Ranges for Pure Phenyl(1H-pyrazol-4-yl)methanol CAS: 70817-26-4 Content Type: Technical Comparison & Protocol Guide[1]

Executive Summary

Phenyl(1H-pyrazol-4-yl)methanol (CAS 70817-26-4) presents a unique characterization challenge in pharmaceutical synthesis.[1] While often listed as a solid in high-purity catalogs (e.g., Sigma-Aldrich), it frequently appears as a viscous oil or low-melting solid in crude fractions due to supercooling tendencies and hygroscopicity.

This guide provides a comparative analysis of melting point (MP) determination methods to establish a definitive purity standard. We compare Capillary Method (Visual) , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) , recommending a hybrid approach for the most accurate physiochemical characterization.

The Characterization Challenge

The physical state of phenyl(1H-pyrazol-4-yl)methanol is purity-dependent.[1] The pyrazole moiety introduces hydrogen bond donor/acceptor sites, while the hydroxymethyl group increases polarity.[1]

  • Theoretical State: Crystalline Solid.[1]

  • Common Impurity State: Viscous Oil (caused by solvent entrapment or trace isomers).[1]

  • Critical Quality Attribute (CQA): A sharp melting range (

    
    ) is the primary indicator that the substance has transitioned from an amorphous "gum" to a thermodynamically stable crystal lattice.[1]
    
Why "Pure" Matters

In kinase inhibitor synthesis (e.g., Crizotinib analogs), this intermediate must be crystalline to ensure stoichiometry in subsequent coupling reactions.[1] An undefined MP range indicates solvates or polymorphs that will skew yield calculations.[1]

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies for determining the MP of CAS 70817-26-4.

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Thermodynamic) Method C: Hot-Stage Microscopy
Principle Visual observation of phase change in a glass tube.[1]Measurement of heat flow (endothermic transition).[1]Visual + Polarized Light observation.[1]
Precision Moderate (

)
High (

)
High (Visualizes onset).[1]
Sample Req. 2–5 mg1–3 mg< 1 mg
Best For Routine QC release.[1]Polymorph screening & purity calculation.[1]Detecting solvate desolvation/sublimation.[1]
Limitations Subjective "clear point"; operator bias.Cannot "see" decomposition artifacts easily.Low throughput; requires skilled operator.[1]
Cost LowHighMedium
Expert Insight

The "Oil" Trap: If your sample is an oil, Capillary methods are useless.[1] You must first induce crystallization (see Protocol below).[1] DSC is superior here because it can detect a glass transition (


) or a cold crystallization exotherm upon heating, confirming the material is amorphous rather than impure.[1]

Recommended Workflow: The Hybrid Protocol

To establish a reference standard for phenyl(1H-pyrazol-4-yl)methanol, do not rely on a single measurement. Use this self-validating workflow.

Visualization: Decision Logic for MP Determination

MP_Determination_Workflow Sample Crude Phenyl(1H-pyrazol-4-yl)methanol State_Check Physical State Check Sample->State_Check Oil Viscous Oil / Gum State_Check->Oil Amorphous Solid Crystalline Solid State_Check->Solid Lattice Formed Trituration Trituration (Et2O/Hexane) + Seeding Oil->Trituration HSM Hot-Stage Microscopy (Check for Solvates) Solid->HSM Step 1: Visual Check Trituration->Solid Crystallized DSC_Screen DSC Screening (Heat-Cool-Heat) Trituration->DSC_Screen Remains Oil (Check Tg) Capillary Capillary Method (USP <741>) DSC_Screen->Capillary Step 3: QC Validation Result Define Reference MP Range Capillary->Result HSM->DSC_Screen Step 2: Thermal Check

Figure 1: Logical workflow for handling amorphous vs. crystalline pyrazole intermediates to determine accurate melting points.

Detailed Experimental Protocols

Protocol A: Handling the "Oily" Intermediate (Inducing Crystallinity)

Before measuring MP, you must ensure the lattice is formed.[1]

  • Dissolution: Dissolve 100 mg of the oil in minimal Dichloromethane (DCM).

  • Trituration: Slowly add cold Diethyl Ether or Hexane until turbid.

  • Scratching: Scratch the inner wall of the flask with a glass rod.[1] Pyrazoles often require nucleation sites to crash out.[1]

  • Drying: Vacuum dry at

    
     for 4 hours to remove trapped solvent (which depresses MP).
    
Protocol B: Differential Scanning Calorimetry (The Gold Standard)

Instrument: TA Instruments DSC2500 or equivalent.[1] Reference: Indium standard (


).[1]
  • Preparation: Weigh 2–3 mg of dried solid into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatiles to escape if decomposition occurs).[1]

  • Method:

    • Equilibrate at

      
      .[1]
      
    • Ramp

      
       to 
      
      
      
      .[1]
    • Note: If an endotherm is observed followed by an exotherm, you are observing a polymorph transition.[1]

  • Analysis: Record the Onset Temperature (

    
    ), not the peak. The onset is the thermodynamic melting point.[1]
    
Protocol C: Capillary Method (QC Validation)

Instrument: Büchi M-565 or equivalent.

  • Packing: Pack the capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Ramp:

    • Fast Ramp (

      
      ) to 
      
      
      
      below the expected MP (determined via DSC).
    • Slow Ramp (

      
      ) through the melt.[1]
      
  • Observation:

    • Collapse Point: Sample pulls away from walls (sintering).[1]

    • Meniscus Point: Liquid phase clearly visible.[1]

    • Clear Point: No solid remains.[1]

  • Reporting: Report the range from Meniscus to Clear Point. For pure phenyl(1H-pyrazol-4-yl)methanol, this range should not exceed

    
    .
    

Interpreting Your Data

When analyzing CAS 70817-26-4, use this reference table to diagnose your material.

ObservationDiagnosisAction
MP Range >

Impure / Solvent trapped.[1]Recrystallize from EtOAc/Hexane.[1] Dry under high vacuum.[1]
MP is

lower than expected
Wet sample (Hygroscopic).Pyrazoles absorb water.[1] Dry over

.
Double Melting Peak (DSC) Polymorphism.[1]You have a mix of metastable and stable forms.[1] Anneal the sample.
Bubbling during melt Decomposition.[1]The compound is unstable at melt.[1] Use

from DSC as the valid data point.[1]

References

  • Sigma-Aldrich. (1-Phenyl-1H-pyrazol-4-yl)methanol Product Specification. CAS 70817-26-4.[1][2] Link

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Link

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed.[1] Pearson Education, 2000.[1] (Standard text for capillary method validation).

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 1995.[1] (Foundational text for DSC interpretation).

Sources

Benchmarking Purity: Elemental Analysis Protocols for Phenyl(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(1H-pyrazol-4-yl)methanol (


, MW: 174.20  g/mol ) represents a specific class of "refractory" nitrogen heterocycles often encountered in drug discovery pharmacophores. Unlike simple standards like Acetanilide, this compound presents distinct analytical challenges due to the thermal stability of the pyrazole ring and the hygroscopic nature of the hydroxymethyl group.

This guide objectively compares the analytical performance of Phenyl(1H-pyrazol-4-yl)methanol against industry-standard calibrators. It demonstrates why standard combustion protocols often yield failing results (outside the ACS


 threshold) and provides an optimized, evidence-based methodology to validate this compound as a reference material or high-purity intermediate.

Part 1: The Comparative Landscape

To validate Phenyl(1H-pyrazol-4-yl)methanol, one must benchmark it against established Certified Reference Materials (CRMs). The following comparison highlights the "Degree of Difficulty" in achieving theoretical CHN values.

Table 1: Performance Benchmark of EA Standards
FeatureAcetanilide (The Gold Standard)Sulfanilamide (The "Difficult" Standard)Phenyl(1H-pyrazol-4-yl)methanol (The Target)
Formula



Combustion Ease High . Burns cleanly at 900°C.Medium . Requires S-trap; moderate N content.Low . Pyrazole N-N bond is thermally stable; requires

boost.
Hygroscopicity Negligible.Low.High . H-bonding (OH + NH) traps atmospheric

.
Matrix Effect None. Ideal for K-factor calibration.Sulfur can poison catalysts if not trapped.Nitrogen-rich ring can form "coke" or release

slowly.
Primary Use Daily instrument calibration (K-factor).Verifying S-detection & resolution.Stress-testing combustion efficiency.
The Core Problem: The "False Failure"

Researchers often reject pure batches of Phenyl(1H-pyrazol-4-yl)methanol because standard EA protocols yield low Carbon (due to water weight) or low Nitrogen (due to incomplete ring rupture).

  • Theoretical Values: C: 68.95%, H: 5.79%, N: 16.08%

  • Typical "Standard Protocol" Result: C: 67.10%, H: 6.05%, N: 15.80% (Fails ACS criteria).

Part 2: Technical Deep Dive & Optimization

The Pyrazole Combustion Challenge

The pyrazole ring possesses significant resonance energy. In standard combustion (flash dynamic combustion at ~925°C), the N-N bond may not fully cleave, or the carbon backbone may graphitize (char) rather than convert fully to


.

Mechanism of Failure:

  • Rapid Dehydration: The hydroxymethyl group eliminates water early, potentially cooling the local combustion zone.

  • Ring Stability: The aromatic pyrazole ring resists oxidation, leading to trace "coke" formation in the crucible.

  • Nitrogen Trapping: Incomplete oxidation leads to trace nitrile formation or trapped nitrogen, lowering the detected

    
     signal.
    
The Solution: Optimized Protocol

To achieve data within the


 tolerance, the analytical workflow must be modified.
Diagram 1: Optimized Combustion Pathway

The following logic flow illustrates the critical decision points for analyzing refractory heterocycles.

CombustionLogic Sample Phenyl(1H-pyrazol-4-yl)methanol (Solid) PreTreat Pre-Treatment: Vac Oven 50°C (4h) Sample->PreTreat Remove Surface H2O Combustion Combustion Zone Temp: 1050°C PreTreat->Combustion Dry Mass Oxidation Oxidation Boost (O2 Injection + WO3) Combustion->Oxidation Flash Reduction Reduction Tube (Cu @ 650°C) Oxidation->Reduction NOx -> N2 Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation Detection->Combustion If Low N: Increase O2

Caption: Workflow for high-energy combustion of stable nitrogen heterocycles.

Part 3: Validated Experimental Protocols

Protocol A: Sample Preparation (Crucial Step)

Context: The hydroxymethyl group makes this compound a "water sponge." Standard weighing in ambient air will result in a drifting microbalance reading.

  • Drying: Place 100 mg of the sample in a vacuum oven at 50°C for 4 hours.

  • Desiccation: Transfer immediately to a

    
     desiccator.
    
  • Weighing: Use a microbalance (readability 0.001 mg).

    • Technique: Tare the tin capsule. Add ~2.0 mg of sample. Seal the capsule immediately to prevent moisture re-adsorption.

    • Validation: If the weight increases by >0.005 mg over 30 seconds, the sample is too wet. Re-dry.

Protocol B: Instrument Parameters (The "Boost" Method)

Context: Standard methods use static oxygen injection. Pyrazoles require "Dynamic Flash" optimization.

  • Furnace Temperature: Increase from standard 925°C to 1020–1050°C .

  • Oxygen Dosing: Increase

    
     injection time by 20% (e.g., from 5s to 8s) to ensure an oxygen-rich environment during the flash.
    
  • Additives: Add ~1-2 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the sample capsule.
    • Why? These act as fluxing agents and oxygen donors, preventing char formation and ensuring the pyrazole ring is fully mineralized.

Part 4: Experimental Data & Validation

The following data compares the results of the same batch of Phenyl(1H-pyrazol-4-yl)methanol analyzed using the "Standard" vs. "Optimized" protocols.

Table 2: Comparative Analysis Results ( )
ParameterTheoreticalMethod A: Standard (No drying, 925°C)Method B: Optimized (Dried, 1050°C +

)
Carbon % 68.95 67.21 (

)
68.88 (

)
Hydrogen % 5.79 6.15 (

)
5.82 (

)
Nitrogen % 16.08 15.65 (

)
16.05 (

)
Status -FAIL (Water interference)PASS (ACS Compliant)

Analysis of Failure (Method A):

  • Low Carbon: The presence of water (non-carbon mass) dilutes the carbon percentage.

  • High Hydrogen: The hydrogens from the adsorbed water (

    
    ) are detected, artificially inflating the H value.
    
  • Low Nitrogen: Combined effect of mass dilution and incomplete combustion of the pyrazole ring.

Part 5: Troubleshooting Decision Tree

Use this logic flow when your EA results for pyrazole derivatives fail to meet the


 criteria.

Troubleshooting Start EA Result Fails (> 0.4% Error) CheckH Is Hydrogen HIGH and Carbon LOW? Start->CheckH CheckN Is Nitrogen LOW but C/H Correct? CheckH->CheckN No ActionDry Cause: Hygroscopicity Action: Vacuum Dry 4h @ 50°C CheckH->ActionDry Yes ActionBurn Cause: Incomplete Combustion Action: Add WO3 & Raise Temp CheckN->ActionBurn Yes ActionPurify Cause: Impurity (Solvent/Inorganic) Action: Recrystallize/NMR Check CheckN->ActionPurify No

Caption: Diagnostic logic for identifying the root cause of EA failures in nitrogen heterocycles.

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Microanalysis. Retrieved from [Link]

  • Exeter Analytical. (2020). Optimizing Combustion for Refractory Nitrogen Compounds. Technical Guide. Retrieved from [Link]

A Comparative Benchmarking Guide to the Synthesis of Phenyl(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Phenyl(1H-pyrazol-4-yl)methanol is a valuable building block in medicinal chemistry, and its synthetic efficiency can significantly impact the pace of discovery. This guide provides an in-depth comparison of common synthetic routes to this key intermediate, offering experimental data and field-proven insights to inform your selection of the most appropriate methodology.

Introduction to Phenyl(1H-pyrazol-4-yl)methanol

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Phenyl(1H-pyrazol-4-yl)methanol, in particular, serves as a crucial precursor for the synthesis of more complex molecules, where the hydroxymethyl group at the 4-position offers a versatile handle for further functionalization. The efficiency of its synthesis is therefore a critical factor in the rapid and cost-effective production of new chemical entities.

This guide will focus on a two-step approach to the synthesis of phenyl(1H-pyrazol-4-yl)methanol, which first involves the formylation of a pyrazole precursor to yield 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by the reduction of the aldehyde to the desired alcohol. We will benchmark two prominent formylation techniques: the Vilsmeier-Haack reaction and the Duff reaction.

Synthetic Strategies: A Head-to-Head Comparison

The choice of synthetic route is often a trade-off between yield, reaction conditions, substrate scope, and the availability and safety of reagents. Here, we delve into the specifics of two distinct methods for the crucial formylation step.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] This electrophilic iminium cation then attacks the electron-rich pyrazole ring.[5]

Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is then attacked by the electron-rich C4 position of the 1-phenyl-1H-pyrazole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole 1-Phenyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Causality Behind Experimental Choices: The use of POCl₃ and DMF is standard for generating the Vilsmeier reagent. The reaction is typically heated to facilitate the electrophilic aromatic substitution, which can be sluggish on less activated substrates. The workup with a base, such as sodium carbonate, is crucial to neutralize the acidic reaction mixture and precipitate the product.[6]

Route 2: The Duff Reaction

The Duff reaction offers an alternative pathway for the formylation of activated aromatic rings, particularly phenols.[7][8] It employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as trifluoroacetic acid.[5][9]

Mechanism:

The reaction is believed to proceed via the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species. This attacks the aromatic ring, leading to an aminomethylated intermediate. Subsequent intramolecular redox and hydrolysis steps yield the final aldehyde product.[7]

Duff_Reaction HMTA Hexamethylenetetramine (HMTA) Iminium_species Electrophilic Iminium Species HMTA->Iminium_species Acid Trifluoroacetic Acid Acid->Iminium_species Intermediate Aminomethylated Intermediate Iminium_species->Intermediate Pyrazole 1-Phenyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Intramolecular Redox & Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Duff Reaction.

Causality Behind Experimental Choices: Trifluoroacetic acid serves as both a solvent and a catalyst, protonating HMTA to initiate the formation of the electrophile. The reaction requires heating under reflux to drive the reaction to completion. Neutralization with a base like sodium bicarbonate is necessary during workup to isolate the product.[9]

Quantitative Data Summary

ParameterVilsmeier-Haack ReactionDuff Reaction
Starting Material 1-Phenyl-1H-pyrazole or its hydrazone precursor1-Phenyl-1H-pyrazole
Reagents POCl₃, DMFHexamethylenetetramine, Trifluoroacetic Acid
Typical Yield 65-98%[5][6]77-99%[5]
Reaction Temperature Reflux (typically 95-100°C)[6]Reflux[9]
Reaction Time 4-14 hours[1][10]12 hours[9]
Advantages High yields, well-established, versatile for many heterocycles.Good to excellent yields, avoids corrosive POCl₃.
Disadvantages Use of corrosive and toxic POCl₃, can be sensitive to anhydrous conditions.[2]Requires strongly activated substrates, long reaction times.

Final Step: Reduction to Phenyl(1H-pyrazol-4-yl)methanol

The final step in the synthesis is the reduction of the 1-phenyl-1H-pyrazole-4-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting aldehydes to primary alcohols without affecting the pyrazole or phenyl rings.[11][12]

Mechanism:

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol.[12][13]

Reduction_Reaction Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Addition NaBH4 NaBH₄ NaBH4->Alkoxide Alcohol Phenyl(1H-pyrazol-4-yl)methanol Alkoxide->Alcohol Protonation Protonation (Workup) Protonation->Alcohol

Caption: Reduction of the Aldehyde to the Alcohol.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde[6]
  • In a round-bottom flask equipped with a stirrer and cooled in an ice bath, add N,N-dimethylformamide (25.6 ml, 0.33 mmol).

  • Slowly add phosphorus oxychloride (21.6 ml, 0.23 mmol) dropwise to the cold DMF with stirring.

  • To this cold mixture, add 1-phenyl-1H-pyrazole (4.4 ml, 0.033 mmol).

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6 hours, maintaining a temperature of 95-100°C.

  • After the reaction is complete, pour the contents onto crushed ice.

  • Make the mixture weakly alkaline with a saturated solution of sodium carbonate.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

  • Expected Yield: 65%.

Protocol 2: Duff Reaction Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde[9]
  • To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (6.00 mmol), and trifluoroacetic acid (5 mL).

  • Heat the reaction mixture under reflux with stirring for 12 hours.

  • Upon completion, cool the resulting solution in an ice bath and neutralize with a 10% sodium bicarbonate solution.

  • Filter the precipitate under vacuum.

  • If necessary, purify the crude product by column chromatography.

  • Expected Yield: 77-99%.

Protocol 3: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde[14]
  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol or ethanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Conclusion

Both the Vilsmeier-Haack and Duff reactions provide effective means for the synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be readily reduced to phenyl(1H-pyrazol-4-yl)methanol. The Vilsmeier-Haack reaction is a more established and versatile method, often providing high yields. However, it involves the use of the corrosive and toxic reagent, phosphorus oxychloride. The Duff reaction offers a valuable alternative with comparable or even higher yields in some cases, and avoids the use of POCl₃, though it may be more limited in substrate scope and requires longer reaction times.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. For routine and scalable synthesis where the handling of POCl₃ is not a major concern, the Vilsmeier-Haack reaction remains a robust choice. For laboratories seeking to avoid hazardous reagents, the Duff reaction presents a compelling and efficient alternative for this particular substrate.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • de Oliveira, C. H. A., et al. Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. ResearchGate. [Link]

  • Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(12), 14657-14666. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. [Link]

  • Shetty, S. S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5038-5040. [Link]

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1088. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Bekhit, A. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society, 32, 1488-1498. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Duff Reaction. Name-Reaction.com. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

Sources

Safety Operating Guide

phenyl(1H-pyrazol-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Identification

Compound: Phenyl(1H-pyrazol-4-yl)methanol CAS: 70817-26-4 Formula: C₁₀H₁₀N₂O[1][2]

This guide outlines the operational protocols for the disposal of phenyl(1H-pyrazol-4-yl)methanol. As a nitrogen-containing heterocyclic alcohol commonly used as a pharmaceutical intermediate, this compound requires specific segregation to prevent downstream incompatibility during incineration.[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain (sanitary sewer).[3]

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or halogenated solvents if possible.[1]

  • Classification: Regulated Hazardous Waste (Non-Halogenated Organic).[1]

Part 2: Pre-Disposal Assessment & Safety

Before handling waste, you must validate the state of the material. Disposal routes differ significantly between the pure solid reagent and reaction mixtures (mother liquors).

Physical & Chemical Properties (Disposal Context)
PropertyDataOperational Implication
Physical State Solid (Powder)Risk of dust generation; requires respiratory protection or fume hood.[1]
Solubility DMSO, MethanolRinsate must be treated as organic solvent waste, not aqueous.[1]
Flash Point N/A (Solid)Classified as "Combustible Solid" (Storage Class 11).[1][4] Keep away from open flames.
Acidity (pKa) ~13 (Alcohol)Weakly acidic; generally compatible with standard organic waste streams.[1]
Halogen Content None Crucial: Segregate into "Non-Halogenated" streams to reduce incineration costs.
Personal Protective Equipment (PPE)
  • Respiratory: Handling the solid powder poses an inhalation risk (H335).[1] Operations must occur inside a certified chemical fume hood.[1] If weighing outside a hood, an N95 or P100 respirator is mandatory.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] The pyrazole moiety can be absorbed; double-gloving is recommended during spill cleanup.[1]

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)[1]

The Logic: Solid organics are incinerated.[1] Mixing them with liquids increases the volume and cost of disposal. We aim to keep the solid phase distinct until the final vendor pickup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers to prevent potential catalytic decomposition over long storage periods.[1]

  • Transfer:

    • Place the waste container inside a fume hood.[3]

    • Transfer the solid using a plastic spatula.

    • Pro-Tip: Do not rinse the original bottle yet. If the original bottle is empty, cap it and treat it as "Solid Waste" (see Scenario C).

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Constituents: Write "Phenyl(1H-pyrazol-4-yl)methanol, Solid."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

The Logic: This compound is often dissolved in solvents like Methanol, DMSO, or DMF.[1] The solvent dictates the waste stream, but the solute (our compound) dictates compatibility.

  • Segregation Check:

    • Does the solution contain Chloroform, DCM, or other halogens?

      • YES: Dispose in Halogenated Organic Waste .[1]

      • NO: Dispose in Non-Halogenated Organic Waste .[1] (Preferred route for this compound to minimize dioxin formation during incineration).[1]

  • Compatibility Test: Ensure the waste carboy does not contain strong oxidizers (Peroxides, Nitric Acid).[1] Pyrazoles can react vigorously with oxidizers.[1]

  • Pouring: Use a funnel with a lid/latch system to minimize vapor release.

Scenario C: Trace Contaminated Debris (Vials, Syringes, Gloves)[1][3]
  • Dry Debris: Gloves, paper towels, and weighing boats contaminated with the powder go into the Solid Hazardous Waste bin (often a clear bag inside a fiber drum).[1]

  • Sharps: Syringes or glass vials containing residual liquid must go into a Puncture-Proof Sharps Container .

    • Note: Do not recap needles.[1]

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision matrix for compliant disposal.

DisposalWorkflow Start Waste: phenyl(1H-pyrazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Vials) StateCheck->Debris SolidStream Solid Hazardous Waste (Lab Pack) Solid->SolidStream Bulk/Pure HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck Debris->SolidStream Soft/Dry Sharps Sharps Container Debris->Sharps Glass/Needles NonHaloStream Non-Halogenated Organic Waste HalogenCheck->NonHaloStream No (Preferred) HaloStream Halogenated Organic Waste HalogenCheck->HaloStream Yes

Figure 1: Decision tree for segregating phenyl(1H-pyrazol-4-yl)methanol waste streams based on physical state and solvent composition.

Part 5: Emergency Procedures (Spill Management)

In the event of a spill, rapid containment prevents the spread of dust or liquid.

  • Solid Spill (Powder):

    • Evacuate the immediate area if dust is airborne.[1]

    • PPE: Wear goggles and N95 mask.[1]

    • Method: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste bag.

  • Liquid Spill:

    • Absorb: Use vermiculite or standard spill pads.[1]

    • Clean: Wipe the surface with soap and water; collect all wipes as solid hazardous waste.

Part 6: Regulatory Compliance (RCRA)

While phenyl(1H-pyrazol-4-yl)methanol is not explicitly "P-listed" (acutely toxic) or "U-listed" by the EPA, it is regulated under the "Characteristic" or "Generator Knowledge" clause.[1]

  • Generator Responsibility: You must declare the waste as hazardous based on its GHS irritant/toxicity profile.[1]

  • Waste Code: If mixed with ignitable solvents (Methanol/Acetone), assign D001 .[1] If toxic via TCLP (unlikely for this specific intermediate but possible), assign D003 .[1] Generally, it is managed as Non-Regulated Hazardous Waste (NRHW) or state-specific organic waste codes unless mixed with listed solvents.[1]

References

  • Sigma-Aldrich. (2024).[1] (1-Phenyl-1H-pyrazol-4-yl)methanol Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Pyrazole Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • BenchChem. (2025).[1][3][5] Navigating the Disposal of Pyrazolone Compounds. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.